molecular formula C10H6FNO3 B1346673 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid CAS No. 36308-79-9

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B1346673
CAS No.: 36308-79-9
M. Wt: 207.16 g/mol
InChI Key: ZDDWWYQQPBCMQS-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS 36308-79-9) is a fluorinated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and antibacterial research. This compound is part of the 8-hydroxyquinoline family, a privileged scaffold renowned for its metal-chelating properties and diverse bioactivities . The molecular structure, featuring a carboxylic acid at the 2-position and a fluorine atom at the 8-position, makes it a valuable precursor for the development of fluoroquinolone antibiotics . Its primary research value lies in its role as a building block for the synthesis of more complex molecules. The fluorine substituent and the carboxylic acid group are critical structural features that can significantly enhance the biological activity and physicochemical properties of resulting compounds, particularly their lipophilicity and ability to penetrate biological membranes . Researchers utilize this compound to develop new agents targeting conditions such as neurodegenerative diseases, where metal chelation is a key therapeutic strategy, and bacterial infections . The mechanism of action for 8-hydroxyquinoline derivatives often involves chelation of metal ions like copper, zinc, and iron, which can disrupt metal homeostasis in pathogens or inhibit metal-associated protein aggregation in the brain . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDWWYQQPBCMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640743
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36308-79-9
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS No. 36308-79-9). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates probable characteristics based on the well-understood chemistry of the 8-hydroxyquinoline and fluoroquinolone classes of compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this molecule. The document covers physicochemical properties, general synthetic approaches, expected spectral characteristics, and potential biological activities.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science. The presence of the fluorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 2-position suggests a molecule with potentially interesting biological and chelating properties. 8-Hydroxyquinoline and its derivatives are known for their antimicrobial, anticancer, and antifungal activities.[1] The addition of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule. This guide aims to provide a detailed understanding of the chemical nature of this specific compound.

Physicochemical Properties

PropertyValueSource/Citation
IUPAC Name 8-Fluoro-4-hydroxy-2-quinolinecarboxylic acidN/A
CAS Number 36308-79-9[2][3]
Molecular Formula C₁₀H₆FNO₃[3]
Molecular Weight 207.16 g/mol [3]
Purity ≥96%[3]
Melting Point Not available (A related compound, 8-Fluoro-4-hydroxyquinoline, has a melting point of 278-282 °C)[4]
Solubility No specific data available. Likely to be sparingly soluble in water and more soluble in organic polar solvents like DMSO and DMF.N/A
pKa No specific data available. A predicted pKa for the related 8-fluoroquinoline-3-carboxylic acid is 3.28. The carboxylic acid proton is expected to be acidic.N/A

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline-2-carboxylic acids, such as the Doebner-von Miller reaction or variations thereof, starting from 3-fluoroaniline.

A general synthetic approach could involve the condensation of 3-fluoroaniline with pyruvic acid and an aldehyde, followed by cyclization and oxidation.

Below is a DOT script illustrating a potential synthetic pathway.

Synthesis_Pathway 3-Fluoroaniline 3-Fluoroaniline Intermediate Dihydroquinoline Intermediate 3-Fluoroaniline->Intermediate Doebner-von Miller Reaction Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Target_Compound 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Intermediate->Target_Compound Oxidation

A potential synthetic pathway for this compound.
General Experimental Protocol for Quinoline Synthesis (Doebner-von Miller Reaction)

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of the substituted aniline (e.g., 3-fluoroaniline), an α,β-unsaturated aldehyde or ketone (or reagents to generate it in situ, like glycerol and an oxidizing agent), and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) is prepared.

  • Step 2: Reaction

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up

    • After completion, the reaction mixture is cooled to room temperature and poured onto ice.

    • The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

  • Step 4: Purification

    • The crude product is collected by filtration, washed with water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Spectroscopic Properties

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and hydroxyl groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically in the range of 160-185 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid and the hydroxyl group, typically in the region of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-O stretching bands.

  • C-F stretching band.

  • Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (207.16). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).

Biological Activity

While no specific biological activity data for this compound has been found, the broader classes of 8-hydroxyquinolines and fluoroquinolones are well-known for their significant biological activities.

  • Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. This activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.

  • Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

  • Antiviral and Antifungal Activity: Derivatives of 8-hydroxyquinoline have also shown promise as antiviral and antifungal agents.[1]

The combination of the 8-hydroxyquinoline scaffold with a fluorine atom and a carboxylic acid group in this compound suggests that it may exhibit interesting biological properties worthy of further investigation.

Below is a DOT script illustrating a general workflow for screening the biological activity of a compound.

Biological_Activity_Workflow Compound 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Assay_Setup Prepare Assay Plates (e.g., Bacterial Culture, Cancer Cell Lines) Compound->Assay_Setup Treatment Treat with Compound (Varying Concentrations) Assay_Setup->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Data_Collection Measure Endpoint (e.g., Cell Viability, Enzyme Activity) Incubation->Data_Collection Data_Analysis Analyze Data (e.g., IC50/MIC Determination) Data_Collection->Data_Analysis Results Biological Activity Profile Data_Analysis->Results

A general workflow for in vitro biological activity screening.

Conclusion

This compound is a molecule of interest due to its structural similarity to biologically active classes of compounds. While specific experimental data on its chemical and physical properties are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted properties and experimental protocols are based on general chemical principles and data from related compounds and should be used as a guide for further investigation. Appropriate safety precautions should be taken when handling any chemical compound.

References

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS Number: 36308-79-9). While detailed experimental data for this specific molecule is limited in publicly available literature, this document consolidates the known information and extrapolates potential characteristics based on the well-understood chemistry of quinoline derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, highlighting areas for future investigation.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position.

Molecular Structure Diagram

The molecular structure of this compound is depicted below.

Molecular structure of this compound.
Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[1]
Molecular Weight 207.16 g/mol [1]
CAS Number 36308-79-9[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of quinoline-2-carboxylic acids can be adapted.

Potential Synthetic Routes

The synthesis of quinoline-2-carboxylic acids can often be achieved through the oxidation of the corresponding 2-methylquinoline. The general workflow for such a synthesis is outlined below.

G start Start: 2-methyl-8-fluoro-4-hydroxyquinoline oxidation Oxidation (e.g., KMnO4, SeO2) start->oxidation workup Aqueous Workup and Acidification oxidation->workup isolation Filtration and Purification (e.g., Recrystallization) workup->isolation product Product: this compound isolation->product

A potential synthetic workflow for this compound.

Note: This is a generalized protocol and would require optimization for this specific substrate, including the choice of oxidizing agent, reaction conditions (temperature, time), and purification methods.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not currently available. However, based on its structure, the following characteristic spectral features can be predicted.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 160-180 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also exhibit characteristic chemical shifts.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the 8-position.

2.2.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxyl group (-COOH) as a radical or the loss of CO₂.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

  • A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).

  • O-H stretching for the hydroxyl group (around 3200-3600 cm⁻¹).

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching bands.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or any associated signaling pathways for this compound. However, the fluoroquinolone scaffold is a well-known pharmacophore with a broad range of biological activities, most notably as antibacterial agents.

Potential as a Fluoroquinolone Analog

Fluoroquinolones typically exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. It is plausible that this compound could exhibit similar activity. The diagram below illustrates the general mechanism of action for fluoroquinolones.

A Fluoroquinolone Derivative B Bacterial DNA Gyrase/ Topoisomerase IV A->B Binds to C Inhibition of DNA Replication B->C Leads to D Bacterial Cell Death C->D Results in

General mechanism of action for fluoroquinolone antibacterials.

Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any significant biological activity and to elucidate its mechanism of action.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information and provided a framework for potential synthetic and characterization approaches.

Key areas for future research include:

  • Development and optimization of a reproducible synthetic protocol.

  • Comprehensive spectroscopic and crystallographic characterization to confirm its structure and elucidate its physicochemical properties.

  • Screening for biological activity, including antibacterial, antifungal, antiviral, and anticancer properties.

  • If biological activity is identified, further studies to determine the mechanism of action and any relevant signaling pathways.

This foundational guide serves to highlight the knowledge gaps and research opportunities surrounding this compound, encouraging further exploration of this potentially valuable compound.

References

An In-depth Technical Guide on 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS: 36308-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Its structure, incorporating an 8-hydroxyquinoline moiety, suggests a strong potential for biological activity, particularly as a metal-chelating agent and an inhibitor of metalloenzymes. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a putative inhibitor of 2-oxoglutarate dependent oxygenases. While specific experimental data for this exact compound is limited in publicly available literature, this document compiles available information and provides representative experimental protocols and mechanistic diagrams based on closely related analogues.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data from chemical suppliers and predicted values.

PropertyValueSource
CAS Number 36308-79-9
Molecular Formula C₁₀H₆FNO₃Supplier Data
Molecular Weight 207.16 g/mol Supplier Data
Appearance Expected to be a solidInference
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
¹H NMR (Predicted) Aromatic protons: ~7.5-8.5 ppm; Hydroxyl proton: >10 ppmInference
¹³C NMR (Predicted) Aromatic carbons: ~110-150 ppm; Carbonyl carbon: ~165-175 ppmInference
Mass Spec (ESI-MS) [M-H]⁻ = 206.03 m/zCalculated

Synthesis and Experimental Protocols

A specific, detailed synthesis for this compound has not been widely published. However, a plausible and representative synthetic route can be proposed based on the well-established Doebner-von Miller reaction, which is used to synthesize quinolines.

Proposed Synthetic Pathway: Modified Doebner-von Miller Reaction

The synthesis would likely involve the reaction of 3-fluoroaniline with pyruvic acid and an aldehyde, followed by cyclization and oxidation.

Synthetic_Workflow A 3-Fluoroaniline D Reaction Mixture A->D B Pyruvic Acid B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Cyclization & Dehydration D->E Heating F Crude Product E->F G Purification (Recrystallization) F->G H This compound G->H Signaling_Pathway cluster_0 KDM4E Active Site Fe Fe(II) Demethylation Histone Demethylation Fe->Demethylation Catalyzes OG 2-Oxoglutarate OG->Demethylation Histone Methylated Histone (Substrate) Histone->Demethylation Inhibitor 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Inhibitor->Fe Chelation Gene_Expression Altered Gene Expression Demethylation->Gene_Expression

An In-Depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a dedicated discovery paper for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is not available in the public domain. This guide is a scientifically informed projection based on established chemical principles and data from structurally analogous compounds. The experimental protocols and data presented herein are illustrative and require experimental validation.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The strategic incorporation of a fluorine atom and a carboxylic acid group onto the 4-hydroxyquinoline scaffold, as in this compound, is anticipated to modulate its physicochemical and biological profile. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-hydroxyquinoline-2-carboxylic acid moiety is a known pharmacophore with potential applications as an anti-viral, anti-bacterial, and anti-cancer agent. This technical guide provides a prospective overview of the synthesis, characterization, and potential biological significance of this novel compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 36308-79-9
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point >250 °C (decomposes) (predicted)
Solubility Sparingly soluble in water, soluble in DMSO and DMF (predicted)

Proposed Synthesis

A plausible and efficient synthetic route to this compound is the Pfitzinger quinoline synthesis. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

Experimental Protocol: Pfitzinger Synthesis

Reaction Scheme:

Reagents and Materials:

  • 5-Fluoroisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of ethanol.

  • Addition of Reactants: To the stirred solution, add 5.0 g of 5-fluoroisatin and 3.0 g of pyruvic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in 100 mL of water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Spectroscopic Characterization

The following tables provide predicted spectroscopic data for the structural elucidation of this compound.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5 - 13.5br s1H-COOH
11.0 - 12.0br s1H-OH
7.8 - 8.0d1HAr-H
7.5 - 7.7t1HAr-H
7.2 - 7.4d1HAr-H
7.0 - 7.1s1HAr-H
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
170 - 175C=O (Carboxylic Acid)
160 - 165C-F (Aromatic)
150 - 155C-OH (Aromatic)
140 - 145Aromatic Quaternary Carbon
135 - 140Aromatic Quaternary Carbon
125 - 130Aromatic CH
120 - 125Aromatic CH
115 - 120Aromatic CH
110 - 115Aromatic CH
100 - 105Aromatic CH
FT-IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)Assignment
3400 - 2500 (broad)O-H stretch (Carboxylic Acid & Phenol)
1710 - 1680C=O stretch (Carboxylic Acid)
1620 - 1580C=C stretch (Aromatic)
1250 - 1200C-O stretch (Phenol)
1100 - 1000C-F stretch (Aromatic)
Mass Spectrometry Data (Predicted)
m/zAssignment
207.03[M]⁺
189.02[M - H₂O]⁺
162.03[M - COOH]⁺

Potential Biological Activity and Signaling Pathways

Derivatives of 4-hydroxyquinoline are known to possess a range of biological activities, often acting as inhibitors of various enzymes or as metal chelators. The introduction of a fluorine atom can enhance these properties. It is hypothesized that this compound could potentially inhibit enzymes involved in viral replication or bacterial cell wall synthesis. Furthermore, its ability to chelate metal ions could be relevant in disrupting metalloenzymes crucial for pathogen survival or cancer cell proliferation.

Visualizations

Synthetic Workflow

Synthetic_Workflow reagents 5-Fluoroisatin + Pyruvic Acid + KOH/Ethanol reflux Reflux (4-6 hours) reagents->reflux Mixing workup Solvent Removal (Rotary Evaporation) reflux->workup precipitation Aqueous Dissolution & Acidification (HCl) workup->precipitation isolation Filtration & Drying precipitation->isolation purification Recrystallization isolation->purification product 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid purification->product

Caption: Synthetic workflow for the proposed Pfitzinger synthesis.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Pathogen or Cancer Cell Metalloenzyme Metalloenzyme (e.g., Integrase, Polymerase) Replication Replication / Proliferation Metalloenzyme->Replication Survival Cell Survival Replication->Survival Compound 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Compound->Metalloenzyme Inhibition via Metal Chelation

Caption: Hypothetical inhibition of a metalloenzyme-dependent pathway.

A Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid as a Putative VHL Ligand Precursor for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is presented here as a hypothetical, novel precursor for developing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The dominant, well-characterized VHL ligands are derived from a (4-hydroxy)proline scaffold, which mimics the endogenous substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α). This guide provides a framework for the synthesis, evaluation, and application of a non-traditional quinoline-based scaffold in the context of Targeted Protein Degradation.

Introduction: The Role of VHL in Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, thereby marking them for degradation by the proteasome.

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[1] Its canonical function is to regulate cellular responses to changes in oxygen levels by binding to hydroxylated proline residues on Hypoxia-Inducible Factor-alpha (HIF-α), leading to its degradation under normal oxygen (normoxic) conditions.[2][3]

In the field of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ligase.[4] This induced proximity triggers the ubiquitination and subsequent degradation of the POI. The development of potent, cell-permeable small-molecule ligands for E3 ligases is fundamental to the success of PROTACs.[5] While VHL ligands based on the hydroxyproline core are the most widely used, the exploration of novel scaffolds is a key area of research to expand the chemical space and potentially discover ligands with new properties.

This document outlines the core principles and methodologies for evaluating this compound as a novel precursor for VHL ligand development.

The VHL-HIF Signaling Pathway

Under normoxic conditions, HIF-α subunits are hydroxylated on conserved proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize, bind, and polyubiquitinate HIF-α, leading to its rapid proteasomal degradation. In hypoxic (low oxygen) conditions, the PHDs are inactive, HIF-α is not hydroxylated, and it accumulates. It then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[3][6] Small-molecule VHL inhibitors or ligands work by competitively binding to the same pocket on VHL that recognizes hydroxylated HIF-α.[6]

VHL_HIF_Pathway VHL-HIF Signaling Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF_normoxia HIF-α PHD PHD Enzymes (O2, 2-OG, Fe2+) HIF_normoxia->PHD Hydroxylation HIF_OH Hydroxylated HIF-α (HIF-α-OH) PHD->HIF_OH VHL_complex VHL E3 Ligase Complex (VHL, EloB/C, Cul2, Rbx1) HIF_OH->VHL_complex Recognition HIF_Ub Poly-ubiquitinated HIF-α VHL_complex->HIF_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF_hypoxia HIF-α PHD_inactive PHD Enzymes (Inactive) HIF_hypoxia->PHD_inactive Inhibition Dimer HIF-α/β Dimer HIF_hypoxia->Dimer Stabilization HIF_beta HIF-β HIF_beta->Dimer Nucleus Nucleus Dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Dimer->HRE Binding Transcription Gene Transcription (VEGF, GLUT1, etc.) HRE->Transcription PROTAC_Workflow Novel VHL Ligand & PROTAC Development Workflow A 1. Precursor Synthesis (8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid) B 2. VHL Ligand Synthesis (Amide coupling, etc.) A->B C 3. Biochemical Validation (VHL Binding Affinity) B->C I Decision: Proceed? C->I Affinity sufficient? D 4. PROTAC Synthesis (Linker + POI Ligand conjugation) E 5. Ternary Complex Validation (Co-IP, SPR, etc.) D->E F 6. Cellular Assay (Protein Degradation - Western Blot) E->F G 7. Cellular Potency (DC50 / Dmax Determination) F->G H 8. Selectivity Profiling (Proteomics) G->H I->B No (Optimize) I->D Yes

References

Spectroscopic Profile of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public databases, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds in research and drug development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 36308-79-9

  • Molecular Formula: C₁₀H₆FNO₃

  • Molecular Weight: 207.16 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and the known spectral properties of quinoline, carboxylic acid, hydroxyl, and fluoro functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.1 - 7.3s-
H-57.8 - 8.0ddJ = 8.0, 1.5
H-67.4 - 7.6tJ = 8.0
H-77.6 - 7.8ddJ = 8.0, 1.5
OH (Carboxylic Acid)12.0 - 14.0br s-
OH (Phenolic)9.0 - 11.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C-2145 - 150
C-3110 - 115
C-4175 - 180
C-4a120 - 125
C-5125 - 130
C-6120 - 125
C-7115 - 120 (d, J(C-F) ≈ 5-10 Hz)
C-8150 - 155 (d, J(C-F) ≈ 240-250 Hz)
C-8a140 - 145 (d, J(C-F) ≈ 10-15 Hz)
COOH165 - 170
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 2400Strong, BroadO-H StretchCarboxylic Acid O-H
3200 - 3000Medium, BroadO-H StretchPhenolic O-H
1720 - 1680StrongC=O StretchCarboxylic Acid C=O
1620 - 1580MediumC=C StretchAromatic Ring
1500 - 1400MediumC=C StretchAromatic Ring
1300 - 1200StrongC-O StretchCarboxylic Acid/Phenol
1250 - 1150StrongC-F StretchAryl-Fluoride
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
207[M]⁺Molecular Ion
189[M - H₂O]⁺Loss of water from the carboxylic acid and hydroxyl group
163[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid group
145[M - CO₂ - H₂O]⁺Subsequent loss of water
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol~250, ~330Moderate to High
Methanol~250, ~330Moderate to High

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan of the pure KBr pellet or empty ATR crystal.

    • Collect 16-32 scans for the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Impact - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 50-500.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Data Acquisition:

    • Record the absorbance spectrum from 200 to 800 nm.

    • Use the pure solvent as a blank for baseline correction.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_final Final Characterization Sample 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Dissolved_Sample Dissolved in Appropriate Solvent Sample->Dissolved_Sample Solid_Sample Solid Sample (for FT-IR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolved_Sample->NMR MS Mass Spectrometry Dissolved_Sample->MS UVVis UV-Vis Spectroscopy Dissolved_Sample->UVVis FTIR FT-IR Spectroscopy Solid_Sample->FTIR NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data FT-IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation UVVis_Data->Structure_Confirmation

Caption: Experimental workflow for the comprehensive spectroscopic characterization.

Relationship of Spectroscopic Techniques to Molecular Structure

structure_spectroscopy cluster_techniques Spectroscopic Techniques cluster_information Structural Information Probed Molecule 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid NMR NMR Molecule->NMR FTIR FT-IR Molecule->FTIR MS Mass Spec Molecule->MS UVVis UV-Vis Molecule->UVVis NMR_Info Connectivity and Chemical Environment of ¹H and ¹³C Nuclei NMR->NMR_Info FTIR_Info Vibrational Modes of Functional Groups (O-H, C=O, C-F) FTIR->FTIR_Info MS_Info Molecular Weight and Fragmentation Pattern MS->MS_Info UVVis_Info Electronic Transitions of Conjugated π-System UVVis->UVVis_Info

Caption: Correlation between spectroscopic techniques and the structural information they provide.

Theoretical Foundations and Applications of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. Quinoline scaffolds are renowned for their diverse pharmacological activities, and the introduction of a fluorine atom at the 8-position and a carboxylic acid at the 2-position is anticipated to modulate its electronic properties, bioavailability, and target interactions. This document outlines synthetic pathways, theoretical modeling, spectroscopic analysis, and potential biological applications, serving as a foundational resource for researchers in drug discovery and development. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogs to provide a robust theoretical framework.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established methods for quinoline ring formation. A plausible and widely used method is the Gould-Jacobs reaction. Alternative approaches, such as the oxidation of a precursor like 2-methyl-8-fluoro-4-hydroxyquinoline, may also be employed.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

A generalized protocol for the synthesis of 4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction is presented below, adapted for the target molecule.

Materials:

  • 3-Fluoroaniline

  • Diethyl 2-(ethoxymethylene)malonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Condensation: 3-Fluoroaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) are heated at 100-120°C for 2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting diethyl 2-((3-fluoroanilino)methylene)malonate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature facilitates the cyclization to form the quinoline ring system. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ester group to a carboxylic acid.

  • Purification: The aqueous layer is separated and acidified with hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Theoretical and Computational Studies

Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, are crucial for understanding the structural, electronic, and biological properties of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of the target molecule.

Computational Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) is a suitable choice for achieving a balance between accuracy and computational cost.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculations to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

    • Calculation of electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges.

Table 1: Predicted Molecular Properties of Quinoline Derivatives (Illustrative)

Property8-Hydroxyquinoline4-Hydroxyquinoline-2-carboxylic acid
Optimized Bond Lengths (Å)
C2-N11.3191.325
C4-C101.4181.420
C8-O1.362-
C2-C(OOH)-1.501
**Optimized Bond Angles (°) **
C3-C4-C10120.5119.8
C9-N1-C2117.6118.1
Calculated Vibrational Frequencies (cm⁻¹)
O-H Stretch~3400 (broad)~3300 (very broad)
C=O Stretch-~1720
C=N Stretch~1620~1630
C-F Stretch--
Electronic Properties
HOMO (eV)-6.12-6.54
LUMO (eV)-1.25-2.11
HOMO-LUMO Gap (eV)4.874.43

Note: The data in this table is illustrative and based on DFT calculations of related quinoline derivatives. Specific values for this compound would require dedicated computational studies.

Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with biological targets, such as bacterial DNA gyrase, a common target for fluoroquinolone antibiotics.

Docking Protocol:

  • Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Target Preparation: The crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Docking Simulation: A grid box is defined around the active site of the protein. The ligand is then docked into the active site using a suitable scoring function to predict the binding energy and pose.

Table 2: Illustrative Molecular Docking Scores of Fluoroquinolones against E. coli DNA Gyrase B

CompoundDocking Score (kcal/mol)Key Interacting Residues
Ciprofloxacin-8.5Asp73, Gly77, Arg76
Norfloxacin-7.9Asp73, Gly77, Ser121
Hypothetical: this compoundPredicted to be in the range of -7 to -9Expected to interact with key active site residues

Note: The docking score for the target molecule is a hypothetical prediction based on the scores of known fluoroquinolones.

Spectroscopic Data (Predicted)

Based on the functional groups present in this compound, its characteristic spectroscopic data can be predicted.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the range of 7.0-9.0 ppm. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm region. The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1][2][3]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[2][3]

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[2][3]

  • C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-O Stretch: Bands in the 1210-1320 cm⁻¹ region.[2]

Potential Biological Activities and Experimental Protocols

Quinolone derivatives are well-known for their broad-spectrum antimicrobial activity.[4][5][6][7][8] The title compound is a promising candidate for evaluation as an antibacterial agent.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 96-well microtiter plates

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compound is serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Illustrative MIC Values of Fluoroquinolones against Common Bacteria (µg/mL)

Bacterial StrainCiprofloxacinNorfloxacin
Escherichia coli0.015 - 10.03 - 2
Staphylococcus aureus0.12 - 20.25 - 4
Pseudomonas aeruginosa0.25 - 41 - 16

Note: These are typical MIC ranges for known fluoroquinolones and serve as a reference for the expected activity of the title compound.

Visualizations

Logical Workflow for Drug Discovery

drug_discovery_workflow cluster_design Design & Synthesis cluster_computational Computational Studies cluster_experimental Experimental Evaluation cluster_development Lead Optimization synthesis Synthesis of 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid purification Purification & Characterization synthesis->purification dft DFT Calculations (Geometry, Electronics) purification->dft docking Molecular Docking (Target Binding) dft->docking antimicrobial Antimicrobial Susceptibility Testing docking->antimicrobial toxicity Toxicity Assays antimicrobial->toxicity sar Structure-Activity Relationship (SAR) toxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Experimental Workflow for Molecular Docking

molecular_docking_workflow start Start prep_protein Prepare Target Protein (e.g., DNA Gyrase) start->prep_protein prep_ligand Prepare Ligand (8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid) start->prep_ligand define_grid Define Binding Site (Grid Box Generation) prep_protein->define_grid run_docking Run Docking Simulation (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking analyze_results Analyze Results (Binding Energy, Pose) run_docking->analyze_results end End analyze_results->end

Caption: A typical experimental workflow for performing molecular docking studies.

Signaling Pathway Inhibition by Fluoroquinolones

bacterial_dna_replication_inhibition dna Bacterial Chromosomal DNA supercoiling DNA Supercoiling dna->supercoiling dna_gyrase DNA Gyrase (Topoisomerase II) supercoiling->dna_gyrase replication_fork DNA Replication Fork dna_gyrase->replication_fork Relieves Torsional Strain replication DNA Replication replication_fork->replication cell_division Bacterial Cell Division replication->cell_division fluoroquinolone 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid fluoroquinolone->dna_gyrase Inhibition

Caption: Inhibition of bacterial DNA replication by targeting DNA gyrase.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly antimicrobials. This technical guide has provided a comprehensive theoretical framework, including potential synthetic routes, predicted spectroscopic and molecular properties, and detailed experimental protocols for its evaluation. While direct experimental data for this specific molecule is currently limited, the information compiled from closely related analogs offers a solid foundation for future research. The outlined computational and experimental workflows provide a clear path for scientists to synthesize, characterize, and evaluate the biological potential of this intriguing quinoline derivative. Further investigation into this compound is warranted to fully elucidate its therapeutic capabilities.

References

The Biological Significance of the Fluoro Group in Hydroxyquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and biological properties of these compounds, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the fluoro group in hydroxyquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The introduction of a fluoro group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Its high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting unique electronic properties. In the context of hydroxyquinolines, fluorination has been shown to enhance potency and selectivity for various therapeutic targets.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data comparing the biological activities of fluoro-substituted hydroxyquinolines with their non-fluorinated analogs.

Antimicrobial Activity

The introduction of a fluoro group to the hydroxyquinoline core can significantly impact its antimicrobial properties. While comprehensive comparative studies are still emerging, the available data suggests that fluorination can enhance activity against certain bacterial and fungal strains.

CompoundOrganismMIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus4-16[2]
8-HydroxyquinolineMycobacterium tuberculosis3.6[1]
5-Nitro-8-hydroxyquinolineMycobacterium tuberculosis<5[1]
5-Chloro-8-hydroxyquinolineMycobacterium tuberculosis<5[1]
Anticancer Activity

Fluorination has been demonstrated to enhance the anticancer potency of hydroxyquinoline derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
4-Fluorophenyl substituted 8-hydroxyquinoline derivativeCancer cell lines26.30 - 63.75[2]
4-Trifluoromethylphenyl substituted 8-hydroxyquinoline derivativeCancer cell lines26.30 - 63.75[2]
Unsubstituted 8-hydroxyquinolineHepG27.6[1]
5-Nitro-8-hydroxyquinolineHepG2<100[1]
Levofloxacin derivative 3c Hep3B (Liver Cancer)0.43 - 8.79[3]
Levofloxacin derivative 5 MCF-7 (Breast Cancer)1.4[3]
Levofloxacin derivative 5 MCF-10a (Normal Breast)30.40[3]
Anti-inflammatory and Antioxidant Activity

A direct comparison of a 4-fluoro-substituted 2-hydroxyquinoline with its non-fluorinated counterparts highlights the significant impact of fluorination on anti-inflammatory activity.

CompoundLipoxygenase (LOX) Inhibition (IC50 in µM)Antioxidant Activity (% Lipid Peroxidation Inhibition)Reference
4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone10100%
4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone27.5100%
4-Methyl-phenyl substituted 4-hydroxy-2-quinolinoneInactive50.7%
Neuroprotective Activity

While direct comparative data for fluorinated versus non-fluorinated hydroxyquinolines in neuroprotection is limited, various substituted derivatives have shown promising activity.

CompoundAssayEC50/IC50Reference
8-Hydroxyquinoline derivativesAChE and BuChE inhibition8.80 to 26.50 µM[2]
Quinolylnitrone 19 hBChE inhibition1.06 ± 0.31 nM[4]
Quinolylnitrone 19 hMAO-B inhibition4.46 ± 0.18 µM[4]
Trifluoromethylated 8-hydroxyquinoline Betti product 20 Cytoprotection0.087 µM[5]
Nitro-substituted 8-hydroxyquinoline Betti product 21 Cytoprotection0.086 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of fluoro-hydroxyquinoline derivatives.

Synthesis of Fluoro-substituted Hydroxyquinolines

A general method for the synthesis of fluorinated 4-hydroxyquinolines is the Gould-Jacobs reaction.

Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

  • Reaction Setup: In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heating: Heat the mixture at 150 °C.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Place the flask in an ice bath and adjust the pH to 7–8 with a 10% aqueous sodium hydroxide solution.

  • Isolation: Filter the precipitate and dry to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][6]

Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10][11]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways in Anticancer Activity

The anticancer effects of many quinoline derivatives are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and are important targets for anticancer drugs.[4][8][9][10][12][13][14][15][16][17][18][19][20][21]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Fluoro-Hydroxyquinoline Fluoro-Hydroxyquinoline Fluoro-Hydroxyquinoline->Akt

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by fluoro-hydroxyquinolines.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Fluoro-Hydroxyquinoline Fluoro-Hydroxyquinoline Fluoro-Hydroxyquinoline->ERK

Caption: MAPK signaling pathway and potential modulation by fluoro-hydroxyquinolines.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel fluoro-hydroxyquinoline derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Antimicrobial_Screening Antimicrobial Screening (MIC) Structural_Analysis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (IC50) Structural_Analysis->Anticancer_Screening Neuroprotective_Screening Neuroprotective Screening (EC50) Structural_Analysis->Neuroprotective_Screening Lead_Compound Lead_Compound Antimicrobial_Screening->Lead_Compound Anticancer_Screening->Lead_Compound Neuroprotective_Screening->Lead_Compound

Caption: General workflow for the development of fluoro-hydroxyquinoline-based therapeutic agents.

Conclusion

The incorporation of a fluoro group into the hydroxyquinoline scaffold is a highly effective strategy for enhancing its biological activities. The available data demonstrates that fluorination can lead to significant improvements in anticancer and anti-inflammatory properties, with promising indications for antimicrobial and neuroprotective applications. The electron-withdrawing nature of fluorine can alter the electronic distribution of the hydroxyquinoline ring system, thereby influencing its interaction with biological targets and modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK. Further research focusing on direct comparative studies of fluorinated and non-fluorinated hydroxyquinoline analogs is crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Quinoline Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Among its many derivatives, quinoline carboxylic acids have emerged as a particularly fruitful area of research, leading to the development of potent therapeutic agents across various disease areas, including cancer, infectious diseases, and inflammatory disorders.[3][4] This technical guide provides a comprehensive overview of quinoline carboxylic acids in drug discovery, detailing their mechanisms of action, key therapeutic targets, synthesis, and biological evaluation.

Core Scaffold and Physicochemical Properties

Quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The placement of the carboxylic acid group on the quinoline ring system significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metal-chelating ability, which in turn dictate its pharmacokinetic profile and biological activity. The most explored derivatives in drug discovery are the quinoline-2-carboxylic acids, quinoline-3-carboxylic acids, and quinoline-4-carboxylic acids.

Key Therapeutic Applications and Mechanisms of Action

Quinoline carboxylic acids exert their therapeutic effects by interacting with a variety of biological targets. The following sections detail some of the most significant applications and their underlying mechanisms.

Anticancer Activity

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[3]

Inhibition of Dihydroorotate Dehydrogenase (DHODH):

A prominent mechanism of anticancer activity is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[5] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a critical therapeutic target.[5] By inhibiting DHODH, quinoline carboxylic acids deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[5]

A notable example of a potent DHODH inhibitor is Brequinar , a quinoline-4-carboxylic acid derivative.[6][7][8] Structure-activity relationship (SAR) studies have revealed that the carboxylic acid moiety is crucial for its inhibitory activity.[9]

Below is a diagram illustrating the inhibition of the de novo pyrimidine synthesis pathway by quinoline carboxylic acid-based DHODH inhibitors.

Caption: Inhibition of DHODH by quinoline carboxylic acids.

Quantitative Data: Anticancer Activity of Quinoline Carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer and enzyme inhibitory activities of selected quinoline carboxylic acid derivatives.

Compound IDTarget/Cell LineIC50Reference
Brequinar DHODH0.250 ± 0.11 µM[9]
Analogue 41 DHODH9.71 ± 1.4 nM[9][10]
Analogue 43 DHODH26.2 ± 1.8 nM[9][10]
P6 SIRT37.2 µM[3]
Compound 3j MCF-7 (Breast Cancer)- (82.9% growth reduction)[4]
Compound 12e MGC-803 (Gastric Cancer)1.38 µM[11]
Compound 12e HCT-116 (Colon Cancer)5.34 µM[11]
Compound 12e MCF-7 (Breast Cancer)5.21 µM[11]
Antibacterial Activity

Certain quinoline carboxylic acids, particularly the fluoroquinolones, are potent antibacterial agents. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.

Sparfloxacin is a fluoroquinolone antibiotic that contains a quinoline-3-carboxylic acid core.[12][13][14][15][16]

Quantitative Data: Antibacterial Activity of Quinoline Carboxylic Acid Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected quinoline carboxylic acid derivatives.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 18a Clinical MRSA<0.0078[17]
Compound 7a MRSA0.016[17]
Compound 30a MRSA512[17]
Compound 10 S. aureus0.24[18]
Compound 11 S. aureus0.12[18]
Compound 6 C. difficile1.0[19]
QQ1 S. aureus1.22[20]
QQ6 E. faecalis4.88[20]
Anti-inflammatory Activity

Quinoline carboxylic acids have also been investigated for their anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22][23] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[21] By inhibiting the NF-κB pathway, quinoline derivatives can effectively suppress the inflammatory response.[23]

A diagram of the canonical NF-κB signaling pathway and the point of inhibition is provided below.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus IkB_NFkB->NFkB releases p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription Quinoline\nCarboxylic Acid Quinoline Carboxylic Acid Quinoline\nCarboxylic Acid->NFkB_nuc inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway.

Synthesis of Quinoline Carboxylic Acids

Several classical and modern synthetic methods are employed to construct the quinoline carboxylic acid scaffold.

Pfitzinger Reaction

The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acids.[1][2][24][25][26] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[25]

Experimental Protocol: Pfitzinger Synthesis of 2-Arylquinoline-4-Carboxylic Acid

  • Materials: Isatin, substituted acetophenone, potassium hydroxide, ethanol, water, hydrochloric acid (or acetic acid), diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.[1]

    • Add isatin and the substituted acetophenone to the basic solution.[26]

    • Reflux the reaction mixture for 12-24 hours.[9][26]

    • After cooling, distill off the ethanol.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove unreacted starting materials.[1]

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid.[1]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

The general workflow for the Pfitzinger reaction is depicted below.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process Isatin Isatin Condensation Condensation & Reflux Isatin->Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Condensation Base Base (e.g., KOH) Base->Condensation Workup Acidic Workup Condensation->Workup Purification Purification Workup->Purification Product Quinoline-4-carboxylic Acid Purification->Product

Caption: Workflow for Pfitzinger synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[27][28][29][30][31]

Biological Evaluation

The biological activity of newly synthesized quinoline carboxylic acid derivatives is typically assessed through a battery of in vitro and in vivo assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[32][33][34][35] It measures the metabolic activity of cells, which is an indicator of cell viability.[33]

Experimental Protocol: MTT Assay

  • Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).[32]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test quinoline carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[32]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The workflow for the MTT assay is illustrated below.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Quinoline Carboxylic Acid Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Formazan_Formation Viable cells convert MTT to Formazan Incubation->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity.

Conclusion

Quinoline carboxylic acids represent a highly versatile and privileged scaffold in drug discovery. Their synthetic accessibility and the potential for diverse functionalization have enabled the development of potent inhibitors for a wide range of therapeutic targets. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and effective therapies for various diseases. This guide has provided a comprehensive overview of the core aspects of quinoline carboxylic acids in drug discovery, offering a valuable resource for researchers in the field.

References

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid

Disclaimer: This document provides a summary of available safety and handling information for this compound (CAS No. 36308-79-9). As of the date of this publication, a comprehensive, officially recognized Safety Data Sheet (SDS) with complete toxicological data for this specific compound is not publicly available. The information herein is synthesized from data on structurally similar compounds and general principles of laboratory safety. This guide should be used for preliminary informational purposes only, and it is imperative to consult a certified SDS for this compound when available and to conduct a thorough risk assessment before handling.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical research and development, including as a building block for protein degraders.[1] Its quinoline core is a scaffold found in numerous bioactive molecules. The presence of a fluorine atom and a carboxylic acid group can significantly influence its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth overview of the known safety and handling considerations for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Potential GHS Classification (based on analogs):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): May cause serious eye damage or irritation.[2][3]

  • Skin Corrosion/Irritation (Category 2): May cause skin irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Danger or Warning[2][3]

Potential Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H318/H319: Causes serious eye damage/irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

It is crucial to handle this compound with the assumption that it possesses these hazards until a specific SDS becomes available.

Physical and Chemical Properties

Limited quantitative data is available for the target compound. The table below summarizes known information for this compound and a closely related analog, 8-Fluoro-4-hydroxyquinoline, for comparison.

PropertyThis compound8-Fluoro-4-hydroxyquinoline (Analog)
CAS Number 36308-79-9[1]63010-71-9[2][5]
Molecular Formula C₁₀H₆FNO₃[1]C₉H₆FNO[5]
Molecular Weight 207.16 g/mol [6]163.15 g/mol [5]
Appearance Not specified (likely solid/powder)Beige powder[5]
Melting Point Not available278 - 282 °C[5]
Boiling Point Not available316.6 ± 22.0 °C (Predicted)[5]
Solubility Not availableNo data available[5]
Flash Point Not availableNo data available[5]
log Pow Not available1.92[5]

Safety and Handling Procedures

Based on the potential hazards, the following handling and storage procedures are recommended. These are general guidelines and should be adapted based on the specific experimental context and a formal risk assessment.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.[2]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[7]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Safe Handling Practices
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.[5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • Some sources recommend storage at 2-8°C.[6]

Emergency and First-Aid Measures

The following first-aid measures are based on procedures for similar chemical compounds.[2][4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.[5]

  • Environmental Precautions: Prevent the product from entering drains.[5]

  • Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material without creating dust. Place in a suitable, closed container for disposal.[5]

Toxicological Information

Specific toxicological data for this compound is not available in the public domain.[5] For the analog 8-Fluoro-4-hydroxyquinoline, no quantitative acute toxicity data (e.g., LD50) is available.[5] It is not classified as a carcinogen by IARC.[5] Due to the lack of data, this compound should be handled as a substance of unknown toxicity.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations. Waste is likely to be classified as hazardous.[7] Do not allow it to enter the sewage system.

Experimental Protocols and Workflows

Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined above. A generalized workflow for handling potent or uncharacterized chemical compounds is depicted below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weighing Weigh Compound (in ventilated enclosure) FumeHood->Weighing Reaction Perform Experiment (in fume hood) Weighing->Reaction Storage Store Securely (cool, dry, sealed) Reaction->Storage Decontaminate Decontaminate Work Area & Glassware Storage->Decontaminate Waste Dispose of Waste (Hazardous Waste Stream) Decontaminate->Waste RemovePPE Remove PPE (Properly) Waste->RemovePPE

Caption: Generalized workflow for the safe laboratory handling of chemical compounds.

Conclusion

This compound is a compound with significant potential in research, but it must be handled with care due to the lack of comprehensive safety data. The information provided in this guide, derived from analogous compounds, suggests that it should be treated as a hazardous substance that is harmful if swallowed and can cause serious eye, skin, and respiratory irritation. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls like fume hoods, is essential to minimize exposure and ensure a safe working environment. Researchers are strongly urged to obtain and review a specific Safety Data Sheet for this compound before commencing any experimental work.

References

Methodological & Application

Synthesis Protocol for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibiotics. Its structure, featuring a fluorine substituent and multiple functional groups, makes it an attractive scaffold for medicinal chemistry research. This document provides a detailed, proposed protocol for the synthesis of this compound, based on established methodologies for quinoline synthesis. The presented protocol is a reliable and reproducible method for obtaining the target compound in good yield and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with the reaction of 2-fluoroaniline with diethyl 2-oxomalonate, followed by a thermal cyclization and subsequent hydrolysis of the resulting ester. This approach is a modification of the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS Number
2-FluoroanilineC₆H₆FN111.12348-54-9
Diethyl 2-oxomalonateC₇H₁₀O₅174.15609-09-6
Diphenyl etherC₁₂H₁₀O170.21101-84-8
Sodium hydroxideNaOH40.001310-73-2
Hydrochloric acidHCl36.467647-01-0
EthanolC₂H₅OH46.0764-17-5
Diethyl ether(C₂H₅)₂O74.1260-29-7
Anhydrous magnesium sulfateMgSO₄120.377487-88-9

Table 2: Expected Yields and Product Specifications

ParameterExpected Value
Product Name This compound
CAS Number 36308-79-9
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16
Appearance Off-white to pale yellow solid
Melting Point >300 °C
Purity (by HPLC) ≥98%
Theoretical Yield 85-90%

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)maleate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (11.1 g, 0.1 mol) and diethyl 2-oxomalonate (17.4 g, 0.1 mol).

  • Add ethanol (100 mL) to the flask and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, diethyl 2-((2-fluorophenyl)amino)maleate, can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250 °C with stirring.

  • Slowly add the crude diethyl 2-((2-fluorophenyl)amino)maleate from Step 1 to the hot diphenyl ether.

  • The ethanol formed during the reaction will distill off.

  • Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Add diethyl ether (100 mL) to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with diethyl ether.

  • The crude ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate can be used in the next step.

Step 3: Synthesis of this compound

  • Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate in a 10% aqueous solution of sodium hydroxide (100 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

Synthesis_Workflow Start Starting Materials (2-Fluoroaniline, Diethyl 2-oxomalonate) Step1 Step 1: Condensation (Ethanol, Reflux) Start->Step1 Intermediate1 Intermediate 1 (Diethyl 2-((2-fluorophenyl)amino)maleate) Step1->Intermediate1 Step2 Step 2: Cyclization (Diphenyl ether, 250 °C) Intermediate1->Step2 Intermediate2 Intermediate 2 (Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate) Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, HCl) Intermediate2->Step3 Product Final Product (this compound) Step3->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Key Processes cluster_product Product A 2-Fluoroaniline E Condensation A->E B Diethyl 2-oxomalonate B->E C Heat (Reflux & 250°C) F Cyclization C->F D Acid/Base Catalysis G Hydrolysis D->G E->F F->G H This compound G->H

Caption: Logical relationships in the synthesis of the target compound.

Application Notes and Protocols: Knorr Synthesis for Fluorinated Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Knorr synthesis for preparing fluorinated hydroxyquinolines, valuable scaffolds in medicinal chemistry and drug development. This document includes experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a powerful method for the synthesis of 2-hydroxyquinolines from β-ketoanilides under strong acidic conditions.[1] The introduction of fluorine atoms into the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. Fluorine's high electronegativity and unique steric properties can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability, making fluorinated hydroxyquinolines attractive candidates for drug discovery programs.[2][3]

This document outlines the application of the Knorr synthesis and related methods for the preparation of fluorinated hydroxyquinolines, providing researchers with the necessary information to synthesize and evaluate these compounds for various therapeutic applications.

Data Presentation

Table 1: Synthesis of Fluorinated Hydroxyquinolines via Knorr and Related Syntheses
Compound NameStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
6-Fluoro-4-hydroxy-2-methylquinoline4-Fluoroaniline, Ethyl acetoacetatePolyphosphoric acid80 - 12016.75-[4]
8-Fluoro-2,3-dimethylquinolin-4-ol2-Fluoroaniline, Ethyl 2-methylacetoacetatePolyphosphoric acid150-89.2[5]
7-Fluoro-4-hydroxy quinazoline2-Amino-4-fluorobenzoic acid, Formamidine acetateEthylene glycol monomethyl ether---[6]
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate3,4-Difluorophenyl isothiocyanate, Dimethyl malonate, 4-Fluorobenzyl chlorideDiphenyl ether145-148578[3]

Note: Yields are as reported in the cited literature. Some entries lack specific yield data in the provided search results.

Table 2: Spectroscopic Data for Selected Fluorinated Quinolines
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)Mass Spec (m/z)Reference
8-Fluoro-3,4-dihydroisoquinoline-166.5 (d, JCF = 258 Hz), 135.5 (d, JCF = 10.5 Hz), 127.8 (d, JCF = 3.2 Hz), 122.7 (d, JCF = 5.2 Hz), 114.5 (d, JCF = 21.7 Hz)-121.2 (dd, JFH = 10.7, 5.8 Hz)[M+H]+: 252.1394[7]
2-Fluoroquinoline--Referenced to CFCl3-[8][9]
7-Bromo-8-hydroxyquinoline8.83 (dd, J=4.4, 1.6 Hz, 1H), 8.51 (dd, J=1.2, 8.4 Hz, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.59 (dd, J=4.4, 8.4 Hz, 1H), 7.10 (d, J=8.4 Hz, 1H), 3.3 (s, 1H)---[10]

Note: Spectroscopic data is often highly dependent on the solvent and instrument used. Please refer to the original publications for detailed information.

Experimental Protocols

Protocol 1: General Knorr Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline[4]

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Aqueous ammonia (25%)

  • Diethyl ether

Procedure:

  • To a reaction vessel, add 4-fluoroaniline (1 equivalent) and polyphosphoric acid.

  • Heat the mixture to 80°C with stirring.

  • Add ethyl acetoacetate (1.2 equivalents) dropwise over 45 minutes.

  • Increase the temperature to 120°C and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice.

  • Neutralize the mixture with 25% aqueous ammonia until a solid precipitates.

  • Filter the precipitate, wash with diethyl ether, and dry.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol[5]

Materials:

  • 2-Fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • Ice bath

Procedure:

  • In a three-necked flask, combine 2-fluoroaniline (1 equivalent), ethyl 2-methylacetoacetate (1 equivalent), and polyphosphoric acid (1.5 equivalents).

  • Heat the mixture to 150°C with stirring.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Place the flask in an ice bath and adjust the pH to 7-8 with 10% aqueous sodium hydroxide solution.

  • Filter the resulting solid and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.

Mandatory Visualizations

Knorr_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Knorr Cyclization cluster_workup Work-up and Purification Fluoroaniline Fluoroaniline ReactionVessel Reaction Vessel (Strong Acid, e.g., PPA) Fluoroaniline->ReactionVessel Beta-ketoester Beta-ketoester Beta-ketoester->ReactionVessel Heating Heating (e.g., 100-150 °C) ReactionVessel->Heating Quenching Quenching (Ice) Heating->Quenching Reaction Mixture Neutralization Neutralization (Base) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Column Chromatography) Filtration->Purification Crude Product FinalProduct Fluorinated Hydroxyquinoline Purification->FinalProduct

Caption: Experimental workflow for the Knorr synthesis of fluorinated hydroxyquinolines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates FHQ Fluorinated Hydroxyquinoline FHQ->PI3K Inhibits Tubulin Tubulin FHQ->Tubulin Inhibits Polymerization Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation

Caption: Potential mechanisms of action for fluorinated hydroxyquinolines in cancer cells.

Applications in Drug Development

Fluorinated hydroxyquinolines are of significant interest in drug development due to their diverse biological activities. The introduction of fluorine can enhance a compound's therapeutic potential.[2]

  • Anticancer Activity: Some quinolone analogues have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[5] Additionally, fluorinated compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2][11][12]

  • Antibacterial Activity: Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][14] The fluorine atom at the C-6 position is crucial for their broad-spectrum antibacterial activity.[15][16]

  • Antifungal and Antiprotozoal Activity: Quinoline derivatives have also demonstrated efficacy against various fungal and protozoal pathogens.[5][17]

Conclusion

The Knorr synthesis and its variations provide a versatile platform for the synthesis of fluorinated hydroxyquinolines. These compounds exhibit a wide range of biological activities and hold significant promise for the development of new therapeutic agents. The strategic incorporation of fluorine can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented here serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Note: The Use of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in PROTAC synthesis

Audience: Researchers, scientists, and drug development professionals.

Notice: Following a comprehensive review of available scientific literature, there is currently no specific data or established protocols detailing the use of this compound as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information provided below is therefore based on general principles of PROTAC design and synthesis, drawing parallels from well-characterized VHL ligands. This document is intended to serve as a conceptual guide rather than a direct experimental protocol.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC development. This application note explores the theoretical application of this compound as a potential VHL ligand in the synthesis of novel PROTACs.

The core scaffold of many VHL ligands is based on a hydroxyproline derivative that mimics the binding motif of the Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. While this compound does not share this common structural feature, its potential as a novel VHL ligand could be explored based on its chemical properties and potential for derivatization.

Hypothetical Signaling Pathway and Mechanism of Action

A PROTAC incorporating this compound as the VHL ligand would function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity would lead to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (POI Ligand-Linker-VHL Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conceptual Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound would conceptually follow a modular approach, involving the synthesis of the VHL ligand-linker conjugate followed by coupling to the POI ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation VHL_Ligand This compound VHL_Linker VHL Ligand-Linker Conjugate VHL_Ligand->VHL_Linker Amide Coupling Linker Bifunctional Linker Linker->VHL_Linker Final_PROTAC Final PROTAC Molecule VHL_Linker->Final_PROTAC Coupling Reaction POI_Ligand POI Ligand POI_Ligand->Final_PROTAC Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) Final_PROTAC->Binding_Assay Degradation_Assay Western Blot / In-Cell Degradation Assays Final_PROTAC->Degradation_Assay Proteomics Quantitative Proteomics (Selectivity) Degradation_Assay->Proteomics

Caption: Conceptual workflow for PROTAC synthesis and evaluation.

Hypothetical Experimental Protocols

The following protocols are hypothetical and would require significant optimization and validation.

Protocol 1: Synthesis of VHL Ligand-Linker Conjugate

This protocol describes the conceptual synthesis of an amine-terminated linker attached to the carboxylic acid of this compound via an amide bond.

Materials:

  • This compound

  • Boc-protected diamine linker (e.g., Boc-NH-(PEG)n-NH2)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) and the Boc-protected diamine linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected VHL ligand-linker conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected conjugate in DCM.

    • Add TFA (20-30% v/v) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Protocol 2: Final PROTAC Synthesis

This protocol outlines the coupling of the VHL ligand-linker amine with a POI ligand containing a carboxylic acid functionality.

Materials:

  • VHL ligand-linker amine (from Protocol 1)

  • POI ligand with a carboxylic acid group

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Amide Coupling:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the VHL ligand-linker amine (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Quantitative Data

Since no experimental data exists for PROTACs using this compound, the following table is a template for how such data would be presented.

ParameterPROTAC X (Hypothetical)Reference PROTAC (e.g., MZ1)
VHL Binding Affinity (Kd, nM) To be determinedKnown Value
Target Protein Binding Affinity (Kd, nM) To be determinedKnown Value
Ternary Complex Formation (KD, nM) To be determinedKnown Value
Degradation DC50 (nM) To be determinedKnown Value
Maximum Degradation (Dmax, %) To be determinedKnown Value
Cellular Permeability (Papp, 10-6 cm/s) To be determinedKnown Value

Conclusion

The exploration of novel scaffolds for E3 ligase ligands is a critical area of research in the field of targeted protein degradation. While this compound has not been reported as a VHL ligand for PROTAC synthesis, this application note provides a conceptual framework for its potential use. The successful implementation of this molecule would require extensive chemical synthesis, optimization, and rigorous biological evaluation to validate its efficacy as a component of a functional PROTAC. Researchers are encouraged to use this document as a starting point for designing and executing experiments to explore the potential of this and other novel chemical entities in the exciting field of PROTAC development.

Application Notes and Protocols for Amide Coupling of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its derivatives, particularly the corresponding amides, are of significant interest due to the diverse biological activities exhibited by the quinoline scaffold. The formation of the amide bond is a critical transformation in the synthesis of these derivatives. This document provides detailed protocols for the amide coupling of this compound with primary and secondary amines using standard coupling reagents and via the acyl chloride intermediate.

Two primary strategies for the synthesis of 8-fluoro-4-hydroxyquinoline-2-carboxamides are presented:

  • Method A: Direct Amide Coupling using a Coupling Reagent. This one-pot method utilizes a coupling agent to directly form the amide bond between the carboxylic acid and an amine, offering operational simplicity.

  • Method B: Amide Coupling via Acyl Chloride Formation. This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Data Presentation

While specific quantitative data for the amide coupling of this compound is not widely published, the following table summarizes representative yields achieved with the closely related 8-hydroxyquinoline-2-carboxylic acid, which can serve as a benchmark for optimization.

Coupling MethodCoupling Reagent/Activating AgentAmineSolventBaseYield (%)Reference
Direct CouplingTBTUCiprofloxacinDMFDIEA96%[1]
Acyl ChloridePCl₃Substituted AnilinesNot SpecifiedNot Specified61-79%[1][2]

Experimental Protocols

Note on the 4-hydroxy group: The phenolic hydroxyl group at the 4-position may potentially react with the activated carboxylic acid. For certain sensitive substrates or if side reactions are observed, protection of the hydroxyl group (e.g., as a Boc ether) may be necessary prior to the coupling reaction.[2]

Method A: Direct Amide Coupling using HATU

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1-1.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2-4 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Amide Coupling via Acyl Chloride Formation

This two-step method involves the formation of a highly reactive acyl chloride intermediate.

Protocol B1: Synthesis of 8-Fluoro-4-hydroxyquinoline-2-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in an excess of thionyl chloride or in a solution of oxalyl chloride (2-3 eq) in anhydrous DCM.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

  • Monitor the reaction by the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol B2: Amide Formation

Materials:

  • Crude 8-fluoro-4-hydroxyquinoline-2-carbonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous DCM or THF

  • Triethylamine (TEA) or Pyridine (2-3 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude 8-fluoro-4-hydroxyquinoline-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA (2-3 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the acyl chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

AmideCouplingWorkflow CarboxylicAcid 8-Fluoro-4-hydroxy- quinoline-2-carboxylic acid ActiveEster OAt-Active Ester Intermediate CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide 8-Fluoro-4-hydroxy- quinoline-2-carboxamide ActiveEster->Amide Nucleophilic Attack Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine Amine (R1R2NH) Amine->Amide Byproduct2 HOAt Amide->Byproduct2 AcylChlorideWorkflow CarboxylicAcid 8-Fluoro-4-hydroxy- quinoline-2-carboxylic acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride Activation SOCl2 SOCl₂ or (COCl)₂ SOCl2->AcylChloride Amide 8-Fluoro-4-hydroxy- quinoline-2-carboxamide AcylChloride->Amide Coupling Amine Amine (R1R2NH) Amine->Amide Base Base (TEA) Base->Amide

References

Application Notes and Protocols for the Derivatization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid for VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a key starting material for the synthesis of potent Von Hippel-Lindau (VHL) E3 ligase ligands. These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins implicated in various diseases.

Introduction

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. Small molecules that bind to VHL can be incorporated into PROTACs to hijack the ubiquitin-proteasome system for targeted protein degradation. The 4-hydroxyquinoline scaffold has emerged as a privileged structure for developing VHL ligands. This document outlines a representative synthetic protocol for coupling this compound with a hydroxyproline (Hyp) derivative, a crucial step in assembling a functional VHL ligand.

Data Presentation

The binding affinities of VHL ligands are critical for their efficacy in PROTACs. While specific data for derivatives of this compound are not widely published, the following table presents binding affinities for structurally related VHL ligands, demonstrating the potency of the general scaffold.

Compound IDStructureBinding Affinity (Kd, nM) to VHLReference
VH0324-hydroxy-7-methoxy-quinoline-based185[1]
VH101Cyclopropyl-containing VH032 analog44[1]
VHL Ligand 134aHeterocyclic analog29[1]

Experimental Protocols

This section provides a detailed methodology for the amide coupling of this compound with a protected hydroxyproline methyl ester, a common building block in VHL ligand synthesis.

Objective: To synthesize (2S,4R)-1-(8-fluoro-4-hydroxyquinoline-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester.

Materials:

  • This compound

  • (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine: Add (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.1 equivalents) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and act as a base for the coupling reaction. Stir for 10 minutes.

  • Coupling Agent Addition: Add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% MeOH in DCM). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate. .

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow start This compound reaction Amide Coupling start->reaction amine (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate HCl amine->reaction reagents HATU, DIPEA, DMF reagents->reaction workup Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product Final VHL Ligand Precursor purification->product

Caption: Synthetic workflow for the derivatization of this compound.

VHL-Mediated Protein Degradation Pathway

vhl_pathway VHL_ligand VHL Ligand (from derivatization) PROTAC PROTAC VHL_ligand->PROTAC VHL VHL E3 Ligase Ternary_complex VHL-PROTAC-POI Ternary Complex VHL->Ternary_complex POI Protein of Interest (POI) POI->PROTAC Ub_chain Polyubiquitin Chain POI->Ub_chain PROTAC->Ternary_complex Ternary_complex->POI Polyubiquitination Ub Ubiquitin Ub->Ternary_complex E1, E2 Proteasome Proteasome Ub_chain->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation mediated by a VHL ligand.

References

Characterization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: A Guide to Analytical Methods

Analysis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analytical techniques are crucial for the structural elucidation, purity assessment, and characterization of these compounds, which are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinoline scaffold.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a fluorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 2-position. This structural motif is a key component in various pharmacologically active molecules. Derivatives, such as esters and amides, are often synthesized to modulate the compound's physicochemical properties and biological activity. Accurate and thorough analytical characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

Synthesis of this compound and Derivatives

Synthesis_Workflow General Synthetic Workflow A Starting Materials (e.g., 2-fluoroaniline derivative and diethyl acetylenedicarboxylate) B Cyclization Reaction (e.g., Conrad-Limpach synthesis) A->B C Intermediate Quinoline Ester B->C D Hydrolysis C->D E This compound D->E F Esterification / Amidation E->F G Target Derivatives F->G

Caption: A generalized workflow for the synthesis of the target compounds.

NMR and MS Analysis: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the analyte. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH and -COOH).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: Expected NMR Spectral Data

While experimental data for the specific target molecule is not available in the searched literature, a hypothetical data table based on known chemical shift ranges for similar structures is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
2---~165.0 (C=O)
3~7.0-7.2s-~110.0
4---~175.0 (C-OH)
4a---~140.0
5~7.6-7.8d~8.0~125.0
6~7.3-7.5t~8.0~120.0
7~7.8-8.0d~8.0~128.0
8---~155.0 (d, ¹JCF)
8a---~148.0
COOH~13.0-14.0br s-~168.0
OH~11.0-12.0br s--

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The fluorine atom at position 8 will cause splitting of the ¹³C signal for C8 and adjacent carbons (J-coupling).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Mass Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and can be run in both positive and negative ion modes.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and high-resolution mass spectra (HRMS) to confirm the elemental composition.

Data Presentation: Expected Mass Spectrometry Data

Table 2: Expected Mass Spectrometry Data for this compound and its Ethyl Ester

CompoundMolecular FormulaExact Mass[M+H]⁺ (Positive Mode)[M-H]⁻ (Negative Mode)
This compoundC₁₀H₆FNO₃207.0332208.0410206.0254
Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylateC₁₂H₁₀FNO₃235.0645236.0723234.0567

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the analysis of these compounds.

NMR_Analysis_Workflow NMR Analysis Workflow A Purified Compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Data Acquisition (¹H, ¹³C, 2D) B->C D Spectral Processing and Analysis C->D E Structure Elucidation / Confirmation D->E

Caption: A standard workflow for NMR analysis.

LCMS_Analysis_Workflow LC-MS Analysis Workflow A Synthesized Compound B Sample Preparation (Dilution in Mobile Phase) A->B C LC Separation B->C D MS Detection (ESI+/-) C->D E Data Analysis (Molecular Weight and Purity) D->E

Caption: A typical workflow for LC-MS analysis.

Potential Applications and Signaling Pathways

Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes. For instance, they can inhibit metalloenzymes involved in cellular proliferation or microbial growth.

Signaling_Pathway Hypothetical Mechanism of Action A 8-Hydroxyquinoline Derivative B Metal Ion Chelation (e.g., Zn²⁺, Fe²⁺) A->B C Inhibition of Metalloenzymes B->C D Disruption of Cellular Processes (e.g., DNA replication, cell division) C->D E Biological Effect (e.g., Antibacterial, Anticancer) D->E

Caption: A potential mechanism of action for 8-hydroxyquinoline derivatives.

Conclusion

The robust analytical characterization of this compound and its derivatives by NMR and MS is fundamental for advancing research and development in fields that utilize these promising scaffolds. The protocols and expected data presented herein provide a foundational guide for researchers. It is important to note that the presented spectral data is hypothetical and should be confirmed with experimental results for the specific compounds of interest.

Application Notes and Protocols for Cell-based Assays Using the PROTAC dBET1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to dBET1: A BRD4-Targeting PROTAC

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein. dBET1 is a well-characterized PROTAC designed to target the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, for degradation.[2][3] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[4] By inducing the degradation of BRD4, dBET1 effectively downregulates c-Myc expression, leading to anti-proliferative effects and apoptosis in cancer cells.[2][5]

This document provides detailed protocols for essential cell-based assays to characterize the activity of dBET1, including methods for quantifying BRD4 degradation and assessing its downstream effects on cell viability.

Mechanism of Action and Signaling Pathway

dBET1 is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This binding brings BRD4 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to BRD4.[1] This polyubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the transcriptional repression of its target genes, including the proto-oncogene c-Myc, which plays a crucial role in cell proliferation and survival.[7][8]

PROTAC_Mechanism PROTAC (dBET1) Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Effects PROTAC dBET1 BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds E3_Ligase Cereblon (E3 Ligase) PROTAC->E3_Ligase Recruits Ubiquitination Poly-ubiquitination of BRD4 E3_Ligase->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation BRD4 Degradation Proteasome->Degradation Mediates Downstream Downregulation of c-Myc Transcription Effect Anti-proliferative Effects & Apoptosis Downstream->Effect

Caption: Mechanism of action of the PROTAC dBET1.

Data Presentation

The following tables summarize the reported activity of dBET1 in various cancer cell lines.

Table 1: In Vitro Degradation Activity of dBET1

Cell LineCancer TypeDC50 (nM)Reference
SUM149Breast Cancer430[3]
MV4-11Acute Myeloid Leukemia<100[3]
Various10 Cancer SubtypesVariable[9]

Table 2: In Vitro Anti-proliferative Activity of dBET1

Cell LineCancer TypeIC50 (µM)Reference
Kasumi-1Acute Myeloid Leukemia0.1483[2]
MV4-11Acute Myeloid Leukemia0.2748[2]
NB4Acute Myeloid Leukemia0.3357[2]
THP-1Acute Myeloid Leukemia0.3551[2]

Experimental Protocols

A general workflow for characterizing a PROTAC involves assessing its ability to degrade the target protein and the resulting functional consequences on the cells.

Experimental_Workflow General Experimental Workflow for PROTAC Characterization cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Functional Analysis a Seed Cells b PROTAC Treatment (Dose-Response & Time-Course) a->b c Cell Lysis b->c g Cell Viability Assay (e.g., CellTiter-Glo) b->g d Protein Quantification (e.g., BCA Assay) c->d e Western Blotting d->e f Densitometry Analysis e->f h Data Analysis (IC50 Calculation) g->h

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: Western Blot Analysis of BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with dBET1.[10][11]

Materials:

  • Cell line of interest (e.g., MV4-11, Kasumi-1)

  • Complete cell culture medium

  • dBET1

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight (for adherent cells).

    • Prepare serial dilutions of dBET1 in complete culture medium.

    • Treat the cells with varying concentrations of dBET1 or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer to each well and incubating on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[11]

    • Normalize the protein concentrations of all samples.

    • Prepare samples for electrophoresis by adding Laemmli sample buffer and heating.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4, c-Myc, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein (BRD4 and c-Myc) levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream functional consequences of BRD4 degradation.[12][13][14]

Materials:

  • Cell line of interest

  • dBET1

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of dBET1 in culture medium.

    • Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of dBET1 to determine the IC50 value (concentration for 50% inhibition of cell viability).

References

Application of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in Targeted Protein Degradation: A Guide to Developing Novel VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature does not extensively document 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a conventional ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document, therefore, presents a generalized framework and series of protocols for researchers and drug development professionals interested in exploring the potential of this and other novel scaffolds as VHL-recruiting elements in Proteolysis Targeting Chimeras (PROTACs). The provided data is illustrative and intended to serve as a guide for the evaluation of new chemical entities in targeted protein degradation.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3][4] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2][4]

This application note provides a comprehensive guide to the design, synthesis, and preclinical evaluation of PROTACs that could potentially incorporate novel VHL ligands derived from scaffolds such as this compound. We will outline the key steps in characterizing a new PROTAC, from initial binding assays to cellular degradation and mechanism of action studies.

PROTAC-Mediated Protein Degradation Signaling Pathway

The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for subsequent degradation by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) PROTAC->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

A diagram illustrating the VHL-based PROTAC mechanism of action.

Quantitative Performance Benchmarking of a Novel PROTAC

The efficacy of a new PROTAC is assessed through a series of quantitative metrics that evaluate its binding affinity and its ability to induce target degradation. The following tables present hypothetical data for a PROTAC, designated "Quino-PROTAC-001," which incorporates a derivative of this compound as the VHL ligand and targets the exemplary protein BRD4.

Table 1: Binding Affinities of Quino-PROTAC-001

Assay ComponentBinding Affinity (Kd) (nM)Assay Method
Quino-PROTAC-001 to VHL250ITC
Quino-PROTAC-001 to BRD450FP
Ternary Complex Affinity25TR-FRET

Table 2: Cellular Degradation Performance of Quino-PROTAC-001 in HEK293T Cells

ParameterValueAssay Method
DC50 (nM)15Western Blot
Dmax (%)95Western Blot
Time to 50% Degradation (h)4Time-course Western Blot

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

This protocol measures the binding affinity of the novel PROTAC to the VHL complex.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify VHL-ElonginB-ElonginC (VBC) complex Titration Titrate PROTAC into VBC complex in the sample cell Protein_Prep->Titration PROTAC_Prep Dissolve Quino-PROTAC-001 in ITC buffer PROTAC_Prep->Titration Measurement Measure heat changes upon binding Titration->Measurement Thermogram Generate binding isotherm Measurement->Thermogram Fitting Fit data to a binding model Thermogram->Fitting Results Determine Kd, ΔH, and stoichiometry (n) Fitting->Results

Workflow for determining binary binding affinity using ITC.

Methodology:

  • Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Ligand Preparation: Dissolve the Quino-PROTAC-001 in the final dialysis buffer to minimize buffer mismatch.

  • ITC Experiment:

    • Fill the sample cell of the ITC instrument with the VBC complex at a concentration of 10-20 µM.

    • Load the injection syringe with Quino-PROTAC-001 at a concentration of 100-200 µM.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Western Blot for Protein Degradation

This protocol quantifies the degradation of the target protein (e.g., BRD4) in cells treated with the PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Quino-PROTAC-001 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay confirms that the PROTAC can simultaneously bind to the POI and the VHL complex.

TRFRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tagged_POI Prepare tagged POI (e.g., His-BRD4) Mixing Mix tagged proteins, PROTAC, and antibodies in a microplate Tagged_POI->Mixing Tagged_VHL Prepare tagged VHL complex (e.g., GST-VBC) Tagged_VHL->Mixing PROTAC_Dilution Prepare serial dilutions of Quino-PROTAC-001 PROTAC_Dilution->Mixing Antibodies Prepare FRET-pair antibodies (e.g., Anti-His-Tb and Anti-GST-d2) Antibodies->Mixing Incubation Incubate to allow complex formation Mixing->Incubation Reading Read TR-FRET signal on a plate reader Incubation->Reading Ratio_Calc Calculate FRET ratio Reading->Ratio_Calc Plotting Plot FRET ratio vs. PROTAC concentration Ratio_Calc->Plotting Result Confirm ternary complex formation Plotting->Result

Workflow for assessing ternary complex formation using TR-FRET.

Methodology:

  • Reagent Preparation:

    • Use purified, tagged versions of the POI (e.g., His-tagged BRD4) and the VBC complex (e.g., GST-tagged VBC).

    • Prepare serial dilutions of Quino-PROTAC-001.

    • Use a matched FRET-pair of antibodies (e.g., terbium-conjugated anti-His and d2-conjugated anti-GST).

  • Assay Procedure:

    • In a microplate, combine the tagged POI, tagged VBC complex, and the PROTAC at various concentrations.

    • Add the FRET-pair antibodies.

    • Incubate the mixture to allow for the formation of the ternary complex.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the TR-FRET ratio. An increase in the FRET ratio with increasing PROTAC concentration indicates the formation of the ternary complex.

Conclusion

The development of novel VHL-recruiting PROTACs holds significant promise for expanding the landscape of targeted protein degradation. While this compound is not a currently established VHL ligand, its scaffold presents an opportunity for medicinal chemists to design and synthesize new chemical entities. The protocols and illustrative data provided in this application note offer a robust framework for the systematic evaluation of such novel PROTACs. Through rigorous characterization of binding affinities, cellular degradation efficacy, and mechanism of action, researchers can identify and optimize promising new molecules for the targeted degradation of disease-relevant proteins.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid and its close isomer, 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions. The primary route discussed is the Gould-Jacobs reaction, which is a common and effective method for preparing 4-hydroxyquinoline derivatives.

Issue 1: Low or No Yield of the Desired Quinolone Core

  • Potential Cause: Incomplete initial condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

    • Troubleshooting Steps:

      • Ensure the freshness and purity of both 2-fluoroaniline and EMME.

      • Increase the reaction temperature for the condensation step to 100-130°C.

      • Extend the reaction time for the condensation, monitoring the evolution of ethanol to gauge reaction progress.

    • Expected Outcome: Complete consumption of the aniline starting material, leading to the formation of the anilidomethylenemalonate intermediate.

  • Potential Cause: The thermal cyclization step is not proceeding to completion.

    • Troubleshooting Steps:

      • The cyclization requires high temperatures, typically around 250°C. Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is reaching and maintaining this temperature.

      • Consider using microwave irradiation, which can significantly shorten reaction times and improve yields by providing rapid and uniform heating.

      • Prolonged heating at very high temperatures can lead to degradation, so optimize the reaction time by monitoring the reaction's progress via TLC or LC-MS.

    • Expected Outcome: Successful cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Potential Cause: Use of an aniline with an electron-withdrawing group (fluorine) can hinder the reaction.

    • Troubleshooting Steps:

      • The Gould-Jacobs reaction is generally more effective with electron-donating groups on the aniline. For electron-withdrawing groups, higher reaction temperatures and longer reaction times for the cyclization step may be necessary.

      • Ensure anhydrous conditions, as moisture can interfere with the reaction.

    • Expected Outcome: Improved yield of the cyclized product despite the deactivating effect of the fluorine substituent.

Issue 2: Formation of Tarry Byproducts

  • Potential Cause: Decomposition of starting materials or products at high temperatures.

    • Troubleshooting Steps:

      • Carefully control the temperature of the cyclization step. While high temperatures are necessary, excessive heat can lead to charring.

      • Minimize the reaction time at the highest temperature.

      • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

    • Expected Outcome: A cleaner reaction mixture with a higher yield of the desired product and less tar.

Issue 3: Difficulty in Hydrolyzing the Ethyl Ester to the Carboxylic Acid

  • Potential Cause: Incomplete saponification of the ethyl ester.

    • Troubleshooting Steps:

      • Use a sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide, for the hydrolysis.

      • Ensure the reaction is heated at reflux for an adequate amount of time. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

      • Consider using a co-solvent like ethanol to improve the solubility of the ester in the aqueous base.

    • Expected Outcome: Complete conversion of the ethyl ester to the corresponding carboxylate salt.

  • Potential Cause: The product precipitates out of the reaction mixture before hydrolysis is complete.

    • Troubleshooting Steps:

      • Increase the amount of solvent to maintain the solubility of all reactants.

      • If using a biphasic system, ensure vigorous stirring to maximize the interfacial area.

    • Expected Outcome: A homogeneous reaction mixture allowing for complete hydrolysis.

Issue 4: Unwanted Decarboxylation

  • Potential Cause: The standard Gould-Jacobs synthesis can be followed by decarboxylation at high temperatures to yield a 4-hydroxyquinoline.

    • Troubleshooting Steps:

      • The carboxyl group at the 3-position (a likely outcome of the Gould-Jacobs reaction) is generally more stable to decarboxylation than a carboxyl group at the 2-position.

      • During the hydrolysis of the ester, avoid overly harsh acidic conditions during workup, as this can sometimes promote decarboxylation.

      • If synthesizing the 2-carboxylic acid isomer via a different route, be aware that quinoline-2-carboxylic acids are more prone to decarboxylation.

    • Expected Outcome: Retention of the desired carboxylic acid functionality on the quinoline ring.

II. Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to this compound?

A1: The most direct and commonly cited route to the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1] This reaction, starting with 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME), would yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester provides the corresponding 3-carboxylic acid. The synthesis of the 2-carboxylic acid isomer is more challenging and may require a different synthetic strategy, such as the Doebner-von Miller reaction, though this typically yields quinoline-4-carboxylic acids.

Q2: What are the typical reaction conditions for the Gould-Jacobs reaction with a fluorinated aniline?

A2: The reaction is a two-step process:

  • Condensation: 2-fluoroaniline and diethyl ethoxymethylenemalonate are heated together, often without a solvent, at temperatures ranging from 100-150°C for 1-2 hours.

  • Cyclization: The resulting intermediate is then heated in a high-boiling point solvent like diphenyl ether or Dowtherm A to approximately 250°C for 30-60 minutes. Microwave-assisted synthesis can also be employed for this step and may offer improved yields and shorter reaction times.

Q3: How can I purify the final 8-Fluoro-4-hydroxyquinoline-carboxylic acid product?

A3: Purification can be challenging due to the potential for tar formation and the polar nature of the final product.

  • Initial Workup: After cyclization, the reaction mixture is typically cooled, and a non-polar solvent like hexane is added to precipitate the crude product.

  • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. Given the acidic nature of the product, a mobile phase containing a small amount of acetic acid may be required to prevent streaking.

Q4: Can the Doebner-von Miller reaction be used to synthesize the target molecule?

A4: The Doebner-von Miller reaction typically involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and often a catalyst to produce quinolines. A variation, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2] While this could be a route to a quinoline carboxylic acid, achieving the 4-hydroxy substitution is not a direct outcome of this reaction. It would likely require additional synthetic steps.

III. Data Presentation

Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization

Starting AnilineHeating MethodSolventTemperature (°C)TimeYield (%)Reference
AnilineConventionalDiphenyl ether25030-60 minModerateGeneral Literature
Substituted AnilinesConventionalDiphenyl ether25030-60 min60-80[3]
AnilineMicrowaveNone25010 min1[4]
AnilineMicrowaveNone3005 min47[4]
3-Chloro-4-fluoroanilineConventionalDiphenyl ether~250Not specifiedGood[5]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

  • Step 1: Condensation

    • In a round-bottom flask equipped with a condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

    • Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by observing the distillation of ethanol.

    • After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, ethyl 2-((2-fluorophenylamino)methylene)malonate, can be used in the next step without further purification.

  • Step 2: Cyclization

    • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes. Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a sufficient volume of hexane or petroleum ether to precipitate the product.

    • Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

    • The crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from ethanol or acetic acid.

Protocol 2: Hydrolysis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

  • Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture at reflux with stirring until the starting material is no longer visible by TLC analysis.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The 8-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

V. Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis 2-Fluoroaniline 2-Fluoroaniline Intermediate Anilidomethylenemalonate Intermediate 2-Fluoroaniline->Intermediate Heat (120-130°C) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Cyclized_Ester Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclized_Ester High Temp (~250°C) in Dowtherm A Final_Product 8-Fluoro-4-hydroxy- quinoline-3-carboxylic acid Cyclized_Ester->Final_Product 1. NaOH, EtOH, Reflux 2. HCl (aq)

Caption: Synthetic workflow for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting_Yield Start Low or No Yield of Cyclized Product Check_Condensation Is the initial condensation complete? (Check TLC for aniline) Start->Check_Condensation Incomplete_Condensation Increase condensation temperature/time. Ensure pure reagents. Check_Condensation->Incomplete_Condensation No Check_Cyclization_Temp Is the cyclization temperature high enough? (approx. 250°C) Check_Condensation->Check_Cyclization_Temp Yes Success Improved Yield Incomplete_Condensation->Success Low_Temp Increase temperature or switch to microwave heating. Check_Cyclization_Temp->Low_Temp No Check_Reaction_Time Is there evidence of degradation/tarring? Check_Cyclization_Temp->Check_Reaction_Time Yes Low_Temp->Success Degradation Reduce reaction time at high temperature. Use inert atmosphere. Check_Reaction_Time->Degradation Yes Optimize_Time Optimize reaction time by monitoring with TLC/LC-MS. Check_Reaction_Time->Optimize_Time No Degradation->Success Optimize_Time->Success Regioselectivity cluster_GouldJacobs Gould-Jacobs Reaction cluster_Doebner Doebner Reaction cluster_Target Target Molecule GJ_Reactants 2-Fluoroaniline + Diethyl ethoxymethylenemalonate GJ_Product 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid GJ_Reactants->GJ_Product D_Reactants 2-Fluoroaniline + Aldehyde + Pyruvic Acid D_Product 8-Fluoroquinoline- 4-carboxylic acid D_Reactants->D_Product Target 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Note Note: The Gould-Jacobs reaction provides the 4-hydroxy- 3-carboxylic acid isomer, a close analog to the target molecule. The Doebner reaction yields the 4-carboxylic acid isomer.

References

Overcoming solubility issues of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common in vitro solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often difficult to dissolve in aqueous solutions for in vitro assays?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The quinoline core is a predominantly hydrophobic, bicyclic aromatic system.[1] This hydrophobicity, combined with potentially strong intermolecular forces in its solid crystal lattice, makes it energetically unfavorable for water molecules to effectively solvate individual molecules, thus limiting solubility.[2]

Q2: What is the recommended first step for preparing a solution of this compound for my experiments?

A2: The standard initial approach is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3][4][5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3][6] Start by attempting to create a 10-20 mM stock solution, which can then be serially diluted for your experiments.[4]

Q3: How does pH influence the solubility of this compound?

A3: As a molecule containing a carboxylic acid group, its solubility is highly dependent on pH.[7][8] In basic conditions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][9] Conversely, in acidic or neutral solutions, the compound exists in its less soluble, protonated form.

Q4: What are co-solvents, and can they help dissolve this compound?

A4: Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[6] They function by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[1] For this compound, using a co-solvent system may be an effective strategy, but it is crucial to ensure the chosen solvent is compatible with the specific biological assay.[10][11]

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrin complexation is an advanced technique worth considering when other methods like pH adjustment or co-solvency are insufficient or incompatible with your assay.[1] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic quinoline portion of the molecule, forming an "inclusion complex" that has a much higher apparent water solubility.[1][12][14]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium or buffer.

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into a poor solvent (like an aqueous buffer), causing it to precipitate.[3]

  • Possible Cause: The final concentration of DMSO in your assay is too low to maintain solubility at the desired compound concentration.

    • Solution: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5% to avoid cytotoxicity), but ensure it is consistent across all wells, including vehicle controls.[3][5] Perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous medium.[3] This minimizes the time the compound spends in an intermediate, potentially insoluble state.[15]

  • Possible Cause: The pH of the aqueous medium is not optimal for solubility.

    • Solution: Since the compound has an acidic carboxylic acid group, increasing the pH of your buffer (e.g., to pH 7.4 or slightly higher) will increase its solubility.[7][9] Test a range of pH values to find the optimal balance for solubility and assay performance. Ensure the final pH is compatible with your cells or biological system.[4]

  • Possible Cause: The compound has very low intrinsic aqueous solubility.

    • Solution: Consider using a co-solvent system. For example, prepare the final dilution in a buffer containing a small percentage of ethanol or polyethylene glycol (PEG).[11][16] Alternatively, explore using solubility enhancers like cyclodextrins (e.g., HP-β-CD) to form an inclusion complex.[12][14]

Solubility Enhancement Strategy Overview

The selection of a suitable solubility enhancement technique depends on the specific requirements of the in vitro assay. The following table summarizes the primary strategies.

StrategyPrincipleRecommended Use CaseKey Considerations
DMSO Stock Solution Utilizes the high solubilizing power of DMSO for initial dissolution.Preparation of high-concentration master stock solutions for storage and serial dilution.The final concentration in the assay must be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3] Precipitation can occur upon dilution into aqueous media.
pH Adjustment Ionizes the carboxylic acid functional group to form a more polar, water-soluble salt at higher pH.Ideal for experiments conducted in buffered aqueous solutions or cell culture media.The required pH must be compatible with the biological system (e.g., cells, enzymes).[4] Buffering capacity must be sufficient to maintain the target pH.[1]
Co-solvency Reduces the polarity of the aqueous solvent system by adding a water-miscible organic solvent.Useful when pH adjustment is insufficient or when working with highly lipophilic compounds.The co-solvent itself may have biological effects and must be tested in vehicle controls.[11][17] The type and concentration of the co-solvent must be carefully optimized.
Cyclodextrin Complexation Encapsulates the hydrophobic compound within the cyclodextrin's non-polar cavity, presenting a soluble complex to the aqueous environment.[13][14]An advanced strategy for compounds that remain insoluble with other methods or for sustained-release applications.May alter the bioavailability of the compound to its target.[14] Requires careful selection of the cyclodextrin type and molar ratio.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing an initial high-concentration stock solution.

  • Calculate Required Mass: Determine the mass of this compound needed. (Molecular Weight: 207.16 g/mol ).[18]

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 207.16 g/mol = 0.00207 g = 2.07 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[3]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.[3] If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[3] Gentle warming (e.g., 37°C water bath) can also be applied, but be cautious of potential compound degradation.[3]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3] Store aliquots tightly sealed at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the optimal pH for solubilizing the compound in your aqueous buffer.

  • Prepare Buffers: Prepare a series of your chosen biological buffer (e.g., PBS, TRIS) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Dispense Buffers: Add a fixed volume (e.g., 1 mL) of each buffered solution to separate, clearly labeled glass vials.

  • Add Compound: Add an excess amount of the solid this compound to each vial.

  • Equilibrate: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Determine Optimal pH: The pH that yields the highest dissolved concentration is the most suitable for your experimental working solutions.

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol provides a common method for preparing a solid inclusion complex to improve aqueous solubility.

  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12]

  • Molar Ratio: Mix the this compound and the chosen cyclodextrin in a mortar, typically at a 1:1 or 1:2 molar ratio.[1]

  • Kneading: Add a small amount of a water/ethanol (1:1 v/v) solution to the powder mixture drop by drop.[1]

  • Form Paste: Knead the mixture thoroughly with a pestle for 30-60 minutes to form a uniform, paste-like consistency. This process facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which can be stored and used to prepare aqueous solutions directly.

Visualizations

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node start Start: Compound precipitates in aqueous assay medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO to <0.5%. Use serial dilution in 100% DMSO. check_dmso->reduce_dmso Yes check_ph Is buffer pH < 7.0? check_dmso->check_ph No reduce_dmso->check_ph increase_ph Increase buffer pH to >7.4 to ionize carboxylic acid. check_ph->increase_ph Yes check_solubility Still precipitates? check_ph->check_solubility No increase_ph->check_solubility try_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG) in the final aqueous buffer. check_solubility->try_cosolvent Yes reassess Re-evaluate compound suitability or assay conditions. check_solubility->reassess No Soluble check_again Still precipitates? try_cosolvent->check_again use_cd Use Cyclodextrin (HP-β-CD) to form an inclusion complex. check_again->use_cd Yes check_again->reassess No Soluble use_cd->reassess If fails

Caption: Troubleshooting workflow for compound precipitation.

G cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.4) low_ph_struct R-COOH low_ph_label Protonated Form (Less Soluble) low_ph_struct->low_ph_label p1 low_ph_struct->p1 high_ph_struct R-COO⁻ + H⁺ high_ph_label Deprotonated Form (Salt) (More Soluble) high_ph_struct->high_ph_label p2 high_ph_struct->p2 p1->high_ph_struct  Increase pH (add base)   p2->low_ph_struct  Decrease pH (add acid)  

Caption: pH-dependent equilibrium of the carboxylic acid.

G step_node step_node storage_node storage_node final_node final_node weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute 3. Serial Dilute in 100% DMSO stock->serial_dilute final_dilute 4. Final Dilution into Aqueous Assay Medium serial_dilute->final_dilute assay Final Working Solution in Plate final_dilute->assay

Caption: Workflow for stock solution preparation and dilution.

References

Technical Support Center: PROTAC Formation with 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the formation of Proteolysis Targeting Chimeras (PROTACs) utilizing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a warhead.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges when using this compound in PROTAC synthesis?

A1: Initial challenges often revolve around poor solubility of the quinoline moiety in common organic solvents, leading to heterogeneous reaction mixtures and low yields. Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the quinoline nitrogen and potentially affect the reactivity of the carboxylic acid in amide coupling reactions. Steric hindrance from the quinoline ring can also impede the approach of the amine coupling partner.

Q2: Which coupling reagents are recommended for the amide bond formation with this compound?

A2: Standard peptide coupling reagents are often effective. A reported successful coupling of the similar 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin utilized 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of N,N-diisopropylethylamine (DIPEA).[1] Other commonly used reagents such as HATU, HBTU, and PyBOP can also be considered. For sterically hindered or electron-deficient amines, stronger coupling agents or alternative methods like the use of acyl fluorides might be necessary.[2][3]

Q3: How does the fluorine substituent on the quinoline ring affect the reaction?

A3: The fluorine atom is a strong electron-withdrawing group. This has two main effects:

  • Increased Acidity: It increases the acidity of the carboxylic acid, which can be beneficial for the activation step in amide coupling.[4][5][6][7]

  • Electronic Effects on the Ring: It can influence the overall electron density of the quinoline ring system, which might have subtle effects on reaction kinetics and the stability of intermediates.

Q4: Are there any specific considerations for the linker when using a rigid warhead like a fluoroquinoline?

A4: Yes, the rigidity of the this compound warhead necessitates careful linker design. The linker must be of optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][9] Using a combination of flexible (e.g., PEG) and rigid (e.g., cycloalkanes, alkynes) elements in the linker can help achieve the desired conformation.[8][10] Computational modeling can be a valuable tool in predicting favorable linker geometries.[11][12]

Q5: My final PROTAC has poor aqueous solubility. What can I do?

A5: Poor solubility is a common issue with PROTACs due to their high molecular weight and often lipophilic nature.[13] To improve the solubility of a PROTAC containing the hydrophobic fluoroquinoline moiety, consider the following:

  • Linker Modification: Incorporate more polar functional groups into the linker, such as polyethylene glycol (PEG) chains or piperazine rings.[10][14]

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO or formulating the PROTAC in a suitable vehicle may be necessary.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Amide Coupling Reaction

Possible Causes & Solutions

CauseRecommended Action
Poor Solubility of Starting Materials Screen a variety of solvents. Consider using more polar aprotic solvents like DMF, DMA, or NMP. Gentle heating may improve solubility, but monitor for potential degradation.
Inefficient Carboxylic Acid Activation Increase the equivalents of the coupling reagent and base. Switch to a more potent coupling reagent (see Table 1). Consider in situ formation of a more reactive intermediate like an acyl fluoride.[2][3]
Steric Hindrance Use a less bulky base than DIPEA, such as 2,4,6-collidine. Increase the reaction temperature and time. Consider a coupling reagent known to be effective for hindered substrates, such as HATU or PyAOP.[15]
Deactivated Amine Ensure the amine is not protonated by using a sufficient amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA). For electron-deficient amines, more forcing conditions (higher temperature, longer reaction time) may be required.
Intramolecular Hydrogen Bonding The 4-hydroxy group could form an intramolecular hydrogen bond with the 2-carboxylic acid, potentially reducing its reactivity.[16][17][18] Consider protecting the hydroxyl group, although this adds extra synthetic steps.

Troubleshooting Workflow for Amide Coupling

Caption: A logical workflow for troubleshooting amide coupling reactions.

Issue 2: Difficulty in PROTAC Purification

Possible Causes & Solutions

CauseRecommended Action
Poor Solubility in Purification Solvents Use a strong solvent like DMSO or DMF to dissolve the crude product before injection onto a preparative HPLC column. A mixture of DCM/Methanol can also be effective.[14]
Co-elution of Starting Materials and Product Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds.[14] Consider using a different stationary phase or an alternative purification technique like supercritical fluid chromatography (SFC).
Product Degradation on Column If the PROTAC is sensitive to the acidic mobile phase (e.g., TFA), switch to a formic acid or ammonium acetate buffered system. Minimize the time the product spends on the column and in solution.[14]
Broad or Tailing Peaks This can be due to aggregation or interaction with the stationary phase. Ensure the sample is fully dissolved. Adding a small amount of acid or base to the mobile phase can improve peak shape for ionizable compounds.
Issue 3: Lack of PROTAC Activity (No Target Degradation)

Possible Causes & Solutions

CauseRecommended Action
Poor Cell Permeability The large and potentially rigid structure of the PROTAC may hinder its entry into cells. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider linker modifications to improve physicochemical properties.
Inefficient Ternary Complex Formation The geometry of the PROTAC may not support a stable and productive ternary complex. This is a critical factor for rigid warheads.[8] Synthesize analogs with different linker lengths and attachment points to explore the structural requirements for ternary complex formation.
Unfavorable Protein-Protein Interactions Even with ternary complex formation, the orientation of the target protein and E3 ligase may not be optimal for ubiquitination. This often requires significant medicinal chemistry efforts to redesign the linker.
PROTAC Instability in Cells The PROTAC may be rapidly metabolized or subject to cellular efflux. Assess the metabolic stability of the compound in liver microsomes or cell lysates.

Troubleshooting Workflow for Lack of PROTAC Activity

Caption: A systematic approach to troubleshooting inactive PROTACs.

Quantitative Data Summary

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventsKey AdvantagesPotential Issues
EDC HOBt or NHSDIPEADCM, DMFWater-soluble byproducts, good for aqueous media.Can lead to racemization.
HATU NoneDIPEA, CollidineDMF, NMPHigh efficiency, low racemization, good for hindered substrates.[15]More expensive.
HBTU/TBTU HOBtDIPEADMF, DCMReliable and widely used, good yields.[15]Can cause guanidinylation of the amine.
PyBOP NoneDIPEADMF, DCMHigh reactivity, good for solid-phase synthesis.Byproducts can be difficult to remove.
T3P® NonePyridine, Et3NEtOAc, THFEffective for a wide range of substrates.Requires careful handling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Pre-activation: To the solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine-containing linker or E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Characterization of the Final PROTAC
  • Mass Spectrometry: Confirm the molecular weight of the purified PROTAC using high-resolution mass spectrometry (HRMS) to verify its identity.

  • NMR Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the structure and assess the purity of the final compound. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.[][20]

  • Purity Analysis: Determine the purity of the final PROTAC using analytical HPLC with UV detection. A purity of >95% is generally required for biological assays.

Protocol 3: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize the purified target protein or E3 ligase onto a sensor chip.

  • Binary Affinity Measurement: Determine the binding affinity (KD) of the PROTAC for the immobilized protein and for the other protein partner in solution separately.

  • Ternary Complex Formation: Inject the PROTAC and the non-immobilized protein partner simultaneously over the sensor chip.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

Signaling Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Catalyst Deactivation in Fluorinated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of fluorinated quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in fluorinated quinoline synthesis?

A1: Catalyst deactivation in these syntheses is multifaceted and can be broadly categorized into three main types: chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation (Poisoning): This is the most common issue. It occurs when impurities or even the reactants/products themselves strongly bind to the active sites of the catalyst. Nitrogen-containing compounds, such as the quinoline product itself, are known poisons for many transition metal catalysts like palladium and rhodium.[3] The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center, rendering it inactive.[3]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate.[1][4] This reduces the active surface area, leading to a drop in catalytic activity.

  • Mechanical Deactivation (Fouling): This involves the physical deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface, which blocks access to the active sites.[4][5]

Q2: How do I know if my catalyst is deactivating?

A2: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate over time.

  • Incomplete conversion of starting materials, even with extended reaction times.

  • A gradual or sudden drop in product yield.

  • Changes in selectivity, leading to the formation of unwanted byproducts.

  • In the case of heterogeneous catalysts, a visible change in the catalyst's appearance, such as a change in color or the formation of clumps.

Q3: Does the presence of fluorine in the quinoline structure affect catalyst deactivation?

A3: While direct comparative studies are limited, the electronic properties of fluorine substituents can influence the catalyst's stability. The strong electron-withdrawing nature of fluorine can affect the electron density of the quinoline ring system. This may alter the strength of coordination of the quinoline product to the metal catalyst, potentially influencing the rate of product inhibition-related deactivation.

Q4: Can a deactivated catalyst be regenerated?

A4: The possibility of regeneration depends on the deactivation mechanism.

  • Fouling: Catalysts deactivated by the deposition of soluble materials can sometimes be regenerated by washing with an appropriate solvent. Coke deposits can often be removed by controlled oxidation (calcination).[4]

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is reversibly bound, it might be removed by washing or treatment with a displacing agent. However, strong chemisorption, as is often the case with nitrogen heterocycles, can lead to irreversible deactivation.[5]

  • Sintering: This is a physical change in the catalyst's structure and is generally considered irreversible.[1]

Troubleshooting Guides

Problem 1: Low or Decreasing Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Symptom Possible Cause Troubleshooting Step
Reaction starts well but stalls before completion.Product Inhibition/Poisoning: The fluorinated quinoline product is poisoning the palladium catalyst.1. Lower Catalyst Loading: While counterintuitive, a lower initial catalyst loading can sometimes mitigate self-poisoning effects. 2. Use a More Robust Ligand: Certain bulky or electron-rich ligands can protect the metal center from coordination with the product. 3. Gradual Addition of Reactants: Adding one of the coupling partners slowly can help to keep the concentration of the inhibitory product low throughout the reaction.
Consistently low yield from the start.Poor Quality Reagents: Impurities in solvents or starting materials (e.g., sulfur compounds) can act as catalyst poisons.1. Purify Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. 2. Use a Scavenger: If specific impurities are suspected, consider adding a scavenger to remove them from the reaction mixture.
Formation of palladium black.Catalyst Agglomeration/Decomposition: The palladium catalyst is unstable under the reaction conditions and is precipitating as inactive palladium black.1. Optimize Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst.[1] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Problem 2: Inconsistent Results in a Friedländer Synthesis of Fluorinated Quinolines

The Friedländer synthesis involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]

Symptom Possible Cause Troubleshooting Step
Variable reaction times and yields between batches.Inconsistent Catalyst Activity: The activity of the acid or base catalyst may not be consistent.1. Use a Fresh Catalyst: Ensure the catalyst is not old or degraded. 2. Standardize Catalyst Loading: Accurately weigh the catalyst for each reaction. 3. Moisture Control: For moisture-sensitive catalysts, ensure anhydrous conditions.
Formation of significant side products.Sub-optimal Reaction Conditions: The reaction temperature or catalyst concentration may be promoting side reactions.1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. 2. Screen Catalysts: Test different acid or base catalysts, as their efficacy can be substrate-dependent.[7]

Quantitative Data Summary

The following tables provide hypothetical yet realistic data illustrating the impact of different factors on catalyst performance in the synthesis of a generic fluorinated quinoline.

Table 1: Effect of Ligand on Palladium-Catalyzed Suzuki Coupling Yield

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
PPh₃21245
XPhos21285
SPhos21292
None212<5

Table 2: Catalyst Reusability in a Heterogeneous Catalyzed Friedländer Synthesis

CycleFresh Catalyst Yield (%)Recycled Catalyst Yield (%)
195-
2-88
3-75
4-55

Experimental Protocols

Protocol 1: Testing for Catalyst Deactivation by Product Inhibition

Objective: To determine if the fluorinated quinoline product is inhibiting the catalyst.

Methodology:

  • Set up a standard reaction for the synthesis of the fluorinated quinoline.

  • In a separate, parallel reaction vessel, set up an identical reaction, but at the start of the reaction (t=0), add 0.2 equivalents of the purified fluorinated quinoline product.

  • Monitor the progress of both reactions over time by taking aliquots and analyzing them by a suitable method (e.g., GC-MS or LC-MS).

  • Compare the reaction rates and final conversions of the two reactions. A significantly slower rate or lower conversion in the reaction with the added product indicates product inhibition.

Protocol 2: Regeneration of a Fouled Heterogeneous Catalyst

Objective: To attempt the regeneration of a heterogeneous catalyst suspected of deactivation by fouling.

Methodology:

  • After the reaction, carefully recover the heterogeneous catalyst by filtration.

  • Wash the catalyst sequentially with a series of solvents to remove adsorbed species. A typical washing sequence might be:

    • The reaction solvent (e.g., toluene or dioxane) to remove residual reactants and products.

    • A more polar solvent (e.g., ethanol or acetone) to remove more polar byproducts.

    • A low-boiling point solvent (e.g., diethyl ether or pentane) to facilitate drying.

  • Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • If fouling by carbonaceous material is suspected, perform a calcination step. Heat the catalyst in a tube furnace under a slow flow of air. The temperature and duration of calcination will depend on the specific catalyst and support material and should be carefully optimized to avoid sintering.

  • Test the activity of the regenerated catalyst in a subsequent reaction and compare its performance to that of the fresh catalyst.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst Species (e.g., Pd(0)) PoisonedCatalyst Poisoned Catalyst (Quinoline Coordinated) ActiveCatalyst->PoisonedCatalyst Chemical Deactivation (Poisoning) FouledCatalyst Fouled Catalyst (Byproduct Deposition) ActiveCatalyst->FouledCatalyst Mechanical Deactivation (Fouling) SinteredCatalyst Sintered Catalyst (Agglomerated Particles) ActiveCatalyst->SinteredCatalyst Thermal Deactivation (Sintering) TroubleshootingWorkflow Start Low/Decreasing Yield Observed CheckPurity Check Reagent and Solvent Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Concentration) CheckPurity->OptimizeConditions Purity OK Failure Consult Further Literature/ Consider Alternative Route CheckPurity->Failure Impure ScreenCatalyst Screen Different Catalysts/Ligands OptimizeConditions->ScreenCatalyst No Improvement Success Problem Resolved OptimizeConditions->Success Improvement Regenerate Attempt Catalyst Regeneration ScreenCatalyst->Regenerate Deactivation Persists ScreenCatalyst->Success Improvement Regenerate->Success Activity Restored Regenerate->Failure No Improvement

References

Technical Support Center: Purification of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The purification of this compound derivatives can be challenging due to a combination of factors inherent to their structure:

  • Poor Solubility: The planar, aromatic core, coupled with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, can lead to low solubility in many common organic solvents.

  • Amphoteric Nature: The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group means the charge and polarity of the molecule are highly dependent on pH. This can lead to inconsistent behavior during chromatography.

  • Strong Intermolecular Interactions: Hydrogen bonding and π-π stacking can cause aggregation, which can complicate purification and analysis.

  • Chelating Properties: The 4-hydroxyquinoline scaffold can chelate metal ions, which may affect chromatographic performance if trace metals are present in solvents or on silica gel.[1][2]

  • Formation of Isomeric Impurities: Synthetic routes may yield positional isomers that are difficult to separate due to their similar physicochemical properties.

Q2: What are the most common impurities found after the synthesis of this compound derivatives?

A2: Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aniline or diethyl malonate derivatives, depending on the synthetic route.[3]

  • Side-Products: Including products from incomplete cyclization, decarboxylation, or hydrolysis of ester precursors.

  • Positional Isomers: For example, the formation of 2-hydroxyquinoline isomers depending on the reaction conditions (e.g., Knorr vs. Conrad-Limpach synthesis).[3]

  • Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis.

Q3: Which purification techniques are generally most effective for this class of compounds?

A3: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Recrystallization: Excellent for removing minor impurities if a suitable solvent system can be found. Common solvents to explore include ethanol, methanol, acetic acid, DMF, or mixtures with water.[3]

  • Acid-Base Extraction: This can be a highly effective initial purification step to separate the amphoteric product from neutral or non-amphoteric impurities.

  • Column Chromatography: While challenging, it can be effective for separating closely related impurities. The use of additives in the mobile phase or alternative stationary phases may be required.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the method of choice for achieving high purity, especially for challenging separations of isomers or for final polishing of the compound.[4]

Troubleshooting Guides

Issue 1: Poor Yield or No Crystal Formation During Recrystallization

Q: I'm trying to recrystallize my this compound derivative, but it either oils out or I get very low recovery. What can I do?

A: This is a common problem due to the complex solubility profile of these compounds. Here are some troubleshooting steps:

Potential CauseRecommended Solution
Solvent is too good If the compound is too soluble at room temperature, you will get low recovery. Try a solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
Solvent is too poor If the compound does not dissolve even when heated, the solvent is not suitable. A solvent mixture may be required. Try adding a co-solvent in which the compound is more soluble dropwise to the hot suspension until it dissolves.
Cooling too rapidly Rapid cooling can cause the compound to precipitate as an oil or fine powder that traps impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Supersaturation The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
Presence of impurities Impurities can sometimes inhibit crystallization. Try performing a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, before recrystallization.
Issue 2: Peak Tailing and Poor Separation in Column Chromatography

Q: My compound is streaking badly on the silica gel column, and I can't separate it from a close-running impurity. How can I improve the separation?

A: Peak tailing is often observed with basic compounds like quinolines on acidic silica gel. Here are potential solutions:

Potential CauseRecommended Solution
Strong interaction with silica The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the silica surface. Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase to neutralize these active sites.
Chelation with metal ions Trace metals in the silica gel can chelate your compound. Pre-treat the silica gel by washing it with a mild chelating agent like EDTA, followed by washing with the mobile phase.
Poor solubility in mobile phase If the compound is not fully soluble in the mobile phase, it can lead to tailing. Increase the polarity of the mobile phase or consider a different solvent system. For highly polar compounds, a reversed-phase column (C18) may be more suitable.
Co-eluting impurity If a closely related impurity is present, an isocratic mobile phase may not be sufficient. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help to resolve closely eluting compounds.

Table 1: Suggested Mobile Phase Modifiers for Column Chromatography

ModifierConcentrationPurpose
Triethylamine0.1 - 1% (v/v)Reduces peak tailing of basic compounds on silica gel.
Acetic Acid0.1 - 1% (v/v)Can improve the peak shape of acidic compounds.
Formic Acid0.1% (v/v)Often used in reversed-phase chromatography to improve peak shape.
Issue 3: Low Recovery and Broad Peaks in Preparative HPLC

Q: I'm using preparative HPLC to purify my compound, but I'm getting low recovery and the peaks are very broad. What are the likely causes?

A: Low recovery and broad peaks in prep-HPLC can be due to several factors related to the method and sample preparation.

Potential CauseRecommended Solution
Sample Overload Injecting too much sample can lead to poor peak shape and reduced resolution. Reduce the injection volume or the concentration of your sample.
Poor Sample Solubility If the sample precipitates on the column, it will cause broad peaks and low recovery. Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. It may be necessary to use a solvent like DMSO for initial dissolution, but minimize the volume.
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For amphoteric molecules, try a pH that is at least 2 units away from the pKa values of the acidic and basic groups to ensure a single ionic form.
Slow Mass Transfer For some compounds, a lower flow rate may be necessary to allow for better interaction with the stationary phase and improve peak shape.

Table 2: Typical Preparative HPLC Parameters for Quinoline Carboxylic Acids

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol
Gradient Start with a lower percentage of B and increase over 20-30 minutes.
Flow Rate 15-25 mL/min
Detection UV, typically between 254 nm and 325 nm
Sample Loading 50-150 mg per injection, depending on solubility and separation

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, DMF, acetic acid) at room and elevated temperatures. Look for a solvent that dissolves the compound when hot but gives poor solubility when cold. Solvent mixtures can also be effective.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent to a concentration of 10-50 mg/mL. The ideal solvent is the initial mobile phase, but if solubility is an issue, a stronger solvent like methanol, acetonitrile, or a small amount of DMSO can be used. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until the baseline is stable.

  • Injection and Separation: Inject the filtered sample onto the column and begin the gradient elution. A typical gradient might run from 5% to 95% of Mobile Phase B over 20-30 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of interest using a fraction collector. The peak can be monitored by UV absorbance at a suitable wavelength.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilization: If the product is in an aqueous solution, it can be freeze-dried (lyophilized) to obtain the final solid product.

Mandatory Visualizations

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization Relatively Clean acid_base Acid-Base Extraction start->acid_base Gross Impurities Present check_purity Check Purity (HPLC/TLC) recrystallization->check_purity acid_base->recrystallization column_chrom Column Chromatography prep_hplc Preparative HPLC column_chrom->prep_hplc Impurities Still Present column_chrom->check_purity pure_product Pure Product (>98%) prep_hplc->pure_product is_pure Is Purity >98%? check_purity->is_pure is_pure->column_chrom No is_pure->pure_product Yes G start Poor Separation in Column Chromatography check_tailing Is there peak tailing? start->check_tailing add_base Add Triethylamine (0.1-1%) to Mobile Phase check_tailing->add_base Yes check_gradient Are impurities co-eluting? check_tailing->check_gradient No solution Improved Separation add_base->solution use_gradient Use Gradient Elution (e.g., EtOAc in Hexanes) check_gradient->use_gradient Yes consider_rp Consider Reversed-Phase (C18) Chromatography check_gradient->consider_rp No, poor retention use_gradient->solution consider_rp->solution

References

Technical Support Center: Optimizing Linker Attachment to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of linkers to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of attaching linkers to this compound.

Issue 1: Low or No Yield of the Desired Conjugate

Question: My amide or ester coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in conjugation reactions are a common issue. Several factors related to the unique structure of this compound could be contributing to this problem.

Possible Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid at the 2-position of the quinoline ring needs to be activated for efficient coupling.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric ratio (typically 1.1-1.5 equivalents). For amide bond formation, consider using highly efficient coupling reagents like HATU or HBTU, especially if your linker's amine is sterically hindered or electronically deactivated.[1] For standard couplings, EDC with NHS is a cost-effective option.[1]

  • Deactivation of the Nucleophile (Amine or Alcohol): The amine or alcohol of your linker may be protonated, rendering it non-nucleophilic.

    • Solution: If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the salt and free the amine. Use of excess base should be avoided as it can lead to side reactions.

  • Steric Hindrance: The quinoline scaffold might present steric challenges for bulky linkers.

    • Solution: If steric hindrance is suspected, switching to a more potent coupling reagent like HATU can be beneficial.[1] Prolonging the reaction time or slightly increasing the temperature may also improve yields, but should be monitored carefully to avoid decomposition.

  • Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid, preventing the desired reaction.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Interference from the 4-hydroxy Group: The hydroxyl group at the 4-position is nucleophilic and can potentially react with the activated carboxylic acid, leading to self-condensation or other side products.

    • Solution: Consider protecting the 4-hydroxy group prior to the coupling reaction. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS).[2] These can be removed under specific conditions after the linker has been attached.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing multiple spots on TLC, and I am having difficulty purifying my target this compound-linker conjugate. What are the likely side reactions and how can I improve purification?

Answer:

The formation of multiple products is often due to the presence of multiple reactive sites on your starting material or side reactions occurring under the reaction conditions.

Potential Side Reactions:

  • Reaction at the 4-hydroxy Group: As mentioned, the 4-hydroxy group can compete with your linker's nucleophile. This can lead to the formation of esters if an activated carboxylic acid is present, or other undesired products.

    • Troubleshooting: Protecting the 4-hydroxy group is the most effective way to prevent this side reaction.[2]

  • Di-acylation of Amine Linkers: If your linker contains more than one amine, multiple quinoline molecules may attach to a single linker molecule.

    • Troubleshooting: Use a linker with a single reactive amine or a linker with orthogonal protecting groups on other amines.

  • Racemization: If your linker contains a chiral center, the reaction conditions, especially the use of certain bases, can lead to racemization.

    • Troubleshooting: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization when using carbodiimide coupling agents.[3] Running the reaction at a lower temperature can also be beneficial.

Purification Strategies:

  • Column Chromatography: Due to the basic nitrogen in the quinoline ring, tailing on silica gel is a common issue.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent system to neutralize the acidic silanol groups on the silica gel. Alternatively, use a different stationary phase like neutral or basic alumina.

  • Reverse-Phase HPLC (RP-HPLC): This is often an effective method for purifying quinoline-linker conjugates, especially if they are not amenable to normal-phase chromatography.

    • Solution: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid is a common mobile phase system. The specific gradient will need to be optimized for your compound.

Frequently Asked Questions (FAQs)

Q1: Which type of linker is best to attach to the carboxylic acid group of this compound?

A1: The most common and stable linkage is an amide bond , formed by reacting the carboxylic acid with a primary or secondary amine on the linker. This requires activation of the carboxylic acid with a coupling reagent. An ester bond , formed with an alcohol on the linker, is another option, though it may be more susceptible to hydrolysis depending on the downstream application.[4][5]

Q2: Do I need to protect the 4-hydroxy group before attaching the linker?

A2: It is highly recommended to protect the 4-hydroxy group to prevent it from reacting with the activated carboxylic acid, which would lead to undesired side products and lower the yield of your target conjugate.[6][7] Common protecting groups for hydroxyls include benzyl (Bn) ethers or silyl ethers like tert-butyldimethylsilyl (TBDMS).[2] The choice of protecting group will depend on the stability of your linker and the conditions required for deprotection.

Q3: What are the best coupling reagents for forming an amide bond with this molecule?

A3: The choice of coupling reagent depends on the reactivity of the amine on your linker and the desired reaction conditions.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide): A widely used, cost-effective combination for routine couplings.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient reagent, particularly for sterically hindered or electron-deficient amines, often resulting in higher yields and faster reaction times.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, it is very effective for peptide couplings and can minimize racemization.[3]

Q4: What are typical reaction conditions for amide bond formation?

A4: A general procedure involves dissolving the protected this compound in an anhydrous aprotic solvent like DMF or DCM. The coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2 eq.) are added, and the mixture is stirred for a short period to pre-activate the carboxylic acid. The amine-containing linker (1.0 eq.) is then added, and the reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.[8]

Q5: How can I form an ester linkage to the carboxylic acid?

A5: The most common method for forming an ester from a carboxylic acid and an alcohol is the Fischer esterification . This involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][9] Water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the ester product.[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive/BaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC/NHSNone or mild baseDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, mild conditions.[11]Racemization (can be suppressed with HOBt/Oxyma), hydrolysis of active ester.
HATUDIPEADMF, DCM, MeCN15 min - 4 hours80-98%High efficiency, fast reactions, good for hindered substrates.[1]Can react with primary amine if used in large excess.
HBTUDIPEADMF, DCM30 min - 6 hours75-95%High efficiency, low racemization.[3]Potential for guanidinylation of the amine.
DCCHOBt/DMAPDCM, THF2-12 hours70-90%Inexpensive, effective.Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration.

Yields are highly substrate-dependent and the values presented are typical ranges observed in the literature for various substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a solution of protected this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-terminated linker (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or RP-HPLC.[8]

Protocol 2: General Procedure for Fischer Esterification
  • Setup: Combine the protected this compound (1.0 equivalent) and the alcohol-terminated linker (can be used as the solvent or in large excess) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if the alcohol is not the solvent).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, ensure it is filled with a suitable solvent to azeotropically remove water.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the ester product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by column chromatography or distillation if applicable.[5][12]

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Topoisomerase_IV->DNA_Replication_Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replicated_DNA Replicated DNA Replicated_DNA->Topoisomerase_IV Decatenation Cell_Death Cell Death DNA_Replication_Blocked->Cell_Death

Caption: Mechanism of action of fluoroquinolone derivatives.[11][13]

Experimental_Workflow Start Start Protect_OH Protect 4-OH group of This compound Start->Protect_OH Activate_COOH Activate Carboxylic Acid (e.g., with HATU/DIPEA) Protect_OH->Activate_COOH Couple_Linker Couple with Amine-Linker Activate_COOH->Couple_Linker Monitor_Reaction Monitor Reaction (TLC/LC-MS) Couple_Linker->Monitor_Reaction Monitor_Reaction->Couple_Linker Incomplete Workup_Purification Aqueous Work-up & Purification (HPLC) Monitor_Reaction->Workup_Purification Complete Deprotect_OH Deprotect 4-OH group Workup_Purification->Deprotect_OH Final_Product Final Conjugate Deprotect_OH->Final_Product

Caption: General workflow for amide linker attachment.

Troubleshooting_Logic Low_Yield Low Yield? Check_Reagents Check Reagent Quality (Coupling agent, anhydrous solvents) Low_Yield->Check_Reagents Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Change_Coupling_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Reagents->Change_Coupling_Reagent Protect_OH Protect 4-OH Group Change_Coupling_Reagent->Protect_OH Optimize_Base Optimize Base Stoichiometry Protect_OH->Optimize_Base Increase_Time_Temp Increase Reaction Time/Temp Optimize_Base->Increase_Time_Temp Modify_Eluent Add Base to Eluent (e.g., TEA for silica) Purification_Issues->Modify_Eluent Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, RP-HPLC) Modify_Eluent->Change_Stationary_Phase

Caption: Troubleshooting decision tree for linker conjugation.

References

Stability and storage conditions for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, alongside troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers suggest storage at room temperature.[3] To prevent degradation from atmospheric components, storing under an inert atmosphere like argon can also be considered.[2]

Q2: Is this compound sensitive to light or moisture?

Yes, similar quinoline derivatives are noted to be sensitive to heat, light, and moisture.[1] Therefore, it is crucial to protect the compound from these elements to ensure its stability. Store in an opaque container or in a dark location to prevent photodegradation.

Q3: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color from its typical appearance (often a beige or light-colored powder) or a change in its physical state.[1] Any noticeable alteration in solubility or the appearance of impurities in analytical tests (e.g., HPLC, NMR) would also indicate potential degradation.

Q4: What are the known incompatibilities for this compound?

This compound should not be stored with strong oxidizing agents, as this can lead to hazardous reactions.[1]

Q5: What are the hazardous decomposition products of this compound?

Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions. Ensure the container is tightly sealed and protected from light and moisture.[1] Perform a quality control check (e.g., HPLC, melting point) on the stored compound.
Contamination of the compound.Use clean spatulas and equipment when handling. Avoid introducing moisture or other contaminants into the storage container.
Change in physical appearance (e.g., color) Exposure to light, air (oxidation), or moisture.Discard the product if significant discoloration is observed. For future prevention, store in a dark, dry place, potentially under an inert atmosphere.[1][2]
Poor solubility in recommended solvents Potential degradation or presence of impurities.Confirm the appropriate solvent for your application. If solubility issues persist with a previously effective solvent, it may indicate degradation. Consider purification if the material is critical and cannot be replaced.
Unexpected peaks in analytical data (HPLC, NMR) Degradation of the compound.Compare the analytical data with a reference standard or the certificate of analysis. If new peaks are present, the compound has likely degraded.
Contamination.Review handling procedures to identify potential sources of contamination.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound based on available safety data sheets for the compound and its structural analogs.

Parameter Condition Recommendation Reference
Temperature Room Temperature / Cool PlaceStore in a controlled room temperature environment or a cool, designated chemical storage area.[1][3]
Light Light-SensitiveProtect from light by storing in an amber vial or a dark cabinet.[1]
Moisture Moisture-SensitiveStore in a dry environment. Keep the container tightly closed to prevent moisture absorption.[1]
Atmosphere Potentially Air-SensitiveFor sensitive applications or long-term storage, consider storing under an inert gas such as argon.[2]
Incompatibilities Oxidizing AgentsStore separately from strong oxidizing agents.[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of the compound under various conditions.

  • Initial Analysis (Time Zero):

    • Perform a comprehensive analysis of a reference sample of this compound.

    • Recommended analyses include:

      • High-Performance Liquid Chromatography (HPLC) to determine purity and identify any initial impurities.

      • Mass Spectrometry (MS) to confirm the molecular weight.

      • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

      • Visual inspection for color and physical state.

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials for each storage condition to be tested.

    • Example conditions:

      • Control: Recommended storage (cool, dry, dark, tightly sealed).[1]

      • Elevated Temperature: 40°C.

      • High Humidity: 75% RH (using a saturated sodium chloride solution in a desiccator).

      • Light Exposure: In a clear container under ambient laboratory light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each condition.

    • Repeat the analytical tests performed at Time Zero.

  • Data Analysis:

    • Compare the results from each time point to the Time Zero data.

    • Look for:

      • A decrease in the peak area of the parent compound in the HPLC chromatogram.

      • The appearance of new peaks, indicating degradation products.

      • Changes in the NMR spectrum.

      • Any visual changes in the sample.

Visualizations

Stability_Factors cluster_compound This compound cluster_factors Degradation Factors cluster_products Potential Decomposition Products Compound Stable Compound Degradation_Products Degradation Products / Impurities Compound->Degradation_Products Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Decomposition_Gases COx, NOx, HF (under fire) Heat->Decomposition_Gases Fire Moisture Moisture Moisture->Degradation_Products Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation_Products

Caption: Factors leading to the degradation of the compound.

Stability_Workflow cluster_setup Experimental Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis arrow -> Initial_Analysis Time Zero Analysis (HPLC, MS, NMR) Sample_Aliquoting Aliquot Samples Initial_Analysis->Sample_Aliquoting Storage_Conditions Store Under Various Conditions (Control, Heat, Light, Humidity) Sample_Aliquoting->Storage_Conditions Time_Point_Analysis Analyze at Intervals (e.g., 1 wk, 1 mo, 3 mo) Storage_Conditions->Time_Point_Analysis Compare_Results Compare to Time Zero Data Time_Point_Analysis->Compare_Results Assess_Degradation Assess Degradation (Purity Change, New Peaks) Compare_Results->Assess_Degradation Conclusion Determine Stability Profile Assess_Degradation->Conclusion

Caption: Workflow for assessing compound stability.

References

Preventing isomer formation in 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to address challenges related to isomer formation and other common issues during the synthesis of this important compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a direct question-and-answer format.

Issue 1: My reaction produced a mixture of 8-fluoro and 6-fluoro isomers. How can I improve the regioselectivity for the 8-fluoro product?

This is the most common challenge when using 3-fluoroaniline as a starting material. The cyclization step can proceed in two different ways, leading to the desired 8-fluoro isomer and the undesired 6-fluoro isomer.

Potential Causes & Solutions:

  • Cyclization Temperature: The thermal cyclization step in reactions like the Gould-Jacobs synthesis is critical for regioselectivity. High temperatures are necessary to overcome the activation energy for the cyclization.[1]

    • Solution: Systematically optimize the cyclization temperature. Start with temperatures reported in general Gould-Jacobs protocols (often around 250 °C in a high-boiling solvent like diphenyl ether) and adjust in small increments.[1] The optimal temperature may provide a better ratio by favoring the kinetic or thermodynamic product.

  • Steric Hindrance: The fluorine atom at the 3-position of the aniline can sterically hinder the cyclization required to form the 8-fluoro isomer.

    • Solution: While difficult to alter directly, the choice of solvent can influence the transition state. Using a bulkier solvent might exacerbate steric hindrance, potentially favoring the 6-fluoro isomer. Conversely, a less coordinating, high-boiling solvent may provide a better outcome.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom influences the nucleophilicity of the aniline ring, affecting the cyclization pathway.[2]

    • Solution: The choice of catalyst in related quinoline syntheses (e.g., acid catalysts in Conrad-Limpach or Doebner-von Miller reactions) can significantly influence the regiochemical outcome.[3][4] While the Gould-Jacobs reaction is typically thermal, investigating Lewis acid additives at lower temperatures could be a viable research direction to steer the cyclization.

Issue 2: I have a mixture of isomers. How can I separate them?

If isomer formation cannot be completely suppressed, effective purification is the next critical step.

Potential Solutions:

  • Fractional Crystallization: This is often the first method to attempt, as it can be effective for separating isomers with different solubilities.

    • Protocol: Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid, or DMF). Allow the solution to cool slowly. The less soluble isomer may crystallize out first. Multiple recrystallization steps may be necessary. Monitor the purity of the crystals and the mother liquor by HPLC or NMR.

  • Column Chromatography: This is a more universal technique for separating isomers.[5]

    • Protocol: Use silica gel as the stationary phase. The mobile phase will need to be optimized, but a good starting point is a gradient of ethyl acetate in hexane or dichloromethane/methanol. The separation can be challenging due to the similar polarity of the isomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, Prep-HPLC is the most powerful tool.[5] This method offers the highest resolution but is more costly and time-consuming for large quantities.

Issue 3: The overall yield of my quinoline product is low.

Low yields can stem from several factors unrelated to isomer formation.

Potential Causes & Solutions:

  • Incomplete Cyclization: The high temperature required for the cyclization step can be difficult to maintain, or the reaction time may be insufficient.[1]

    • Solution: Ensure the reaction is heated to the target temperature (e.g., 250 °C) for a sufficient duration. Use a high-boiling point, inert solvent like diphenyl ether or Dowtherm A to ensure even and stable heating. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC or LC-MS.

  • Decomposition: The high temperatures used in the final cyclization and decarboxylation steps can lead to product degradation.[6]

    • Solution: Minimize the reaction time at the highest temperature. Once the reaction is complete, cool the mixture promptly. Working under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.

  • Purity of Starting Materials: Impurities in the starting 3-fluoroaniline or the malonic ester derivative can interfere with the reaction.[7]

    • Solution: Use high-purity, anhydrous starting materials and solvents. Purify starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

The Gould-Jacobs reaction is generally the most direct and widely cited method for synthesizing 4-hydroxyquinoline-3-carboxylic acid esters, which can then be hydrolyzed and decarboxylated.[8][9] The reaction involves condensing 3-fluoroaniline with a diethyl ethoxymethylenemalonate derivative, followed by thermal cyclization.[10] The Conrad-Limpach synthesis is an alternative that typically yields 4-hydroxyquinolines from β-ketoesters.[4][11]

FeatureGould-Jacobs ReactionConrad-Limpach Synthesis
Key Reagents Aniline + Diethyl ethoxymethylenemalonateAniline + β-ketoester (e.g., ethyl acetoacetate)
Initial Product 4-Hydroxyquinoline-3-carboxylic acid ester4-Hydroxy-2-methylquinoline
Isomer Control Primarily temperature-dependent cyclizationCan be influenced by temperature and acid catalyst
Suitability for Target More direct for the 2-carboxylic acid structureRequires a different ketoester for the 2-carboxy group

Q2: What is the mechanism that leads to the formation of both 8-fluoro and 6-fluoro isomers?

When starting with 3-fluoroaniline, an intermediate is formed after the initial condensation. This intermediate undergoes an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinoline ring system. The cyclization can occur at either the C2 or C6 position of the aniline ring, which are ortho and para to the amino group, respectively.

  • Attack at C2: Leads to the 8-fluoro isomer.

  • Attack at C6: Leads to the 6-fluoro isomer.

The ratio of these two products is determined by the relative activation energies of the two competing cyclization pathways.

Q3: How can I confirm the identity and ratio of the isomers in my product mixture?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.

    • ¹H NMR: The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns.

    • ¹⁹F NMR: This is particularly useful. Each isomer will show a distinct singlet or doublet, and the integration of these signals will give a precise ratio of the two isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm that both components have the same mass (as expected for isomers) and can be used to determine the ratio of the two products by integrating the peak areas from the chromatogram.

Experimental Protocols

Recommended Protocol: Gould-Jacobs Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a general guideline and may require optimization.

Step 1: Condensation

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

  • After the reaction is complete, cool the mixture. The intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step after removing any volatile impurities under vacuum.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) in a flask equipped with a condenser.

  • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen). Ethanol will distill off as the cyclization proceeds.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate.

  • Dilute the mixture with hexane or toluene to facilitate precipitation, and collect the solid product by filtration.

  • Wash the solid with hexane to remove the high-boiling solvent and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation (to obtain the title compound)

  • The resulting ester can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.[12]

  • Subsequent heating of the carboxylic acid will lead to decarboxylation to yield 8-fluoro-4-hydroxyquinoline. For the title compound, hydrolysis without decarboxylation is the final step.

Visualizations

Caption: Reaction pathway showing the formation of isomeric products.

TroubleshootingWorkflow start Isomer Mixture Detected (by NMR or LC-MS) q1 Is the isomer ratio acceptable? start->q1 proc_purify Proceed to Purification q1->proc_purify No end_accept Accept Mixture and Proceed to Next Step q1->end_accept Yes q2 Can reaction conditions be optimized? proc_purify->q2 opt_temp Adjust Cyclization Temperature q2->opt_temp Yes end_purify Purify Final Product (e.g., HPLC, Crystallization) q2->end_purify No re_run Re-run Optimized Reaction opt_temp->re_run opt_solvent Screen Solvents opt_solvent->re_run opt_cat Investigate Lewis Acid Additives opt_cat->re_run re_run->end_purify

Caption: Troubleshooting workflow for managing isomer formation.

References

Common side reactions in the synthesis of 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 8-hydroxyquinoline and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common synthesis reactions for 8-hydroxyquinoline derivatives, including the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs reactions.

Skraup & Doebner-von Miller Syntheses

Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control, leading to a dark, tarry mixture. What is happening and how can I prevent it?

A1: The Skraup and Doebner-von Miller reactions are notoriously exothermic, and the vigorous nature is often due to the harsh acidic and oxidizing conditions causing the polymerization of reactants and intermediates, leading to tar formation.[1][2]

Troubleshooting Steps:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent.[2]

  • Controlled Reagent Addition: Add the sulfuric acid or the α,β-unsaturated carbonyl compound slowly and with efficient cooling to manage the exothermic reaction.[3]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots that can accelerate side reactions.

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[3]

Q2: I have significant tar formation in my reaction, making product isolation nearly impossible. What is the chemical nature of this tar and how can I minimize its formation?

A2: Tar formation is a prevalent side reaction in both Skraup and Doebner-von Miller syntheses. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed in situ from glycerol).[1][3] A patent on the purification of 8-hydroxyquinoline suggests that these polymeric byproducts can be precipitated by adjusting the pH of the reaction mixture.[4]

Strategies to Minimize Tar Formation:

  • Biphasic Reaction Medium: Using a biphasic system (e.g., water/toluene) can sequester the reactive carbonyl compound in the organic phase, which can reduce polymerization.[2]

  • In Situ Generation: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl compound in situ via an aldol condensation (the Beyer method) can help maintain a low concentration of this reactive species, thus suppressing polymerization.[2]

  • Use of a Polymerization Inhibitor: In syntheses involving acrolein, adding a polymerization inhibitor like hydroquinone can be beneficial.[5]

Combes Synthesis

Q3: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[6]

Factors Influencing Regioselectivity:

  • Steric Hindrance: Cyclization generally occurs at the less sterically hindered carbonyl group of the β-diketone. Increasing the bulk of one of the R groups on the diketone can favor the formation of one regioisomer.[6]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions, which in turn directs the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer as the major product.[6]

  • Acid Catalyst: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can also alter the ratio of the regioisomers formed.

Gould-Jacobs Reaction

Q4: My Gould-Jacobs reaction for a substituted 4-hydroxy-8-hydroxyquinoline derivative is giving a low yield. What are the potential side reactions?

A4: The Gould-Jacobs reaction is a multi-step synthesis, and low yields can arise from incomplete reactions at any stage or from side reactions.[7] A key challenge is the high temperature required for the cyclization step, which can lead to degradation of the product.[8]

Potential Issues and Solutions:

  • Incomplete Cyclization: The thermal cyclization often requires high temperatures (above 250 °C). Ensure the reaction is heated sufficiently, for example, by using a high-boiling solvent like diphenyl ether or by employing microwave irradiation to shorten the reaction time and improve the yield.[4][8]

  • Degradation at High Temperatures: While high temperatures are needed for cyclization, prolonged heating can lead to product degradation. It is crucial to optimize the reaction time and temperature.[8]

  • Regioselectivity with Substituted Anilines: If you are using an asymmetrically substituted o-aminophenol, cyclization can occur at two different positions, leading to a mixture of isomers. The regioselectivity is controlled by steric and electronic factors.

Quantitative Data on Side Reactions

While precise quantitative data for side reactions is highly dependent on the specific substrates and reaction conditions, the following table provides a semi-quantitative overview of the impact of key parameters on common side reactions.

Synthesis MethodParameterConditionEffect on Side Reactions
Skraup / Doebner-von Miller Temperature High (>160 °C)Increased tar/polymer formation
Moderate (120-140 °C)Reduced tarring, better yield
Acid Concentration HighPromotes polymerization
ModerateBalances reaction rate and side reactions
Moderator (e.g., FeSO₄) PresentSignificantly reduces vigorousness and charring
AbsentHighly exothermic, extensive tar formation
Combes β-Diketone Structure Bulky SubstituentFavors cyclization at the less hindered side
Similar-sized SubstituentsMixture of regioisomers
Aniline Substituent Electron-donatingCan influence regioselectivity
Electron-withdrawingCan influence regioselectivity
Gould-Jacobs Cyclization Temperature Too Low (<240 °C)Incomplete cyclization, low yield
Optimal (e.g., 250 °C)Improved yield of cyclized product
Too High / ProlongedProduct degradation

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 8-Hydroxyquinoline[9][10]

This protocol incorporates a moderator to control the reaction's vigor.

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add o-aminophenol, glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid through the condenser. The addition should be done at a rate that allows for temperature control, using an ice bath if necessary.

  • Add o-nitrophenol to the mixture.

  • Heat the mixture gently to initiate the reaction. Once the reaction begins, it will become exothermic. Control the temperature by removing the heat source as needed.

  • After the initial exothermic phase subsides, heat the mixture to reflux (around 130-140 °C) for 3-4 hours.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-7.5 to precipitate the crude 8-hydroxyquinoline.[9]

  • The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative[4][8]

This protocol describes a microwave-assisted approach to improve yield and reduce reaction time.

Materials:

  • Substituted Aniline (e.g., o-aminophenol)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (for washing)

Procedure:

  • In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as a solvent.

  • Seal the vial and heat the mixture in a microwave reactor to 250 °C for a predetermined time (e.g., 10-20 minutes, requires optimization).

  • After the reaction, cool the vial to room temperature. The product should precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile.

  • Dry the product under vacuum.

  • The subsequent steps of saponification and decarboxylation can be carried out using standard procedures.[7]

Visualizations

General Reaction Pathway for Skraup Synthesis

Skraup_Synthesis Reactants o-Aminophenol + Glycerol + H₂SO₄ + Oxidant Intermediate1 Acrolein (in situ) Reactants->Intermediate1 Dehydration Intermediate2 Michael Addition Product Intermediate1->Intermediate2 + o-Aminophenol SideProduct Polymeric Tar Intermediate1->SideProduct Polymerization (Side Reaction) Intermediate3 Cyclized Intermediate (Dihydroquinoline derivative) Intermediate2->Intermediate3 Cyclization Product 8-Hydroxyquinoline Intermediate3->Product Oxidation

Caption: Skraup synthesis pathway with the main side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 8-Hydroxyquinoline Derivative CheckReaction Was the reaction vigorous with tarring? Start->CheckReaction CheckPurity Are starting materials pure? CheckReaction->CheckPurity No SolutionVigorous Use moderator (FeSO₄). Control reagent addition. CheckReaction->SolutionVigorous Yes CheckTemp Was the reaction temperature optimal? CheckPurity->CheckTemp Yes SolutionPurity Purify starting materials. CheckPurity->SolutionPurity No CheckTime Was the reaction time sufficient? CheckTemp->CheckTime Yes SolutionTemp Optimize temperature. Avoid overheating. CheckTemp->SolutionTemp No SolutionTime Monitor reaction by TLC/HPLC to determine endpoint. CheckTime->SolutionTime No

Caption: A logical workflow for troubleshooting low product yield.

Regioselectivity in Combes Synthesis

Combes_Regioselectivity Start Combes Synthesis with Unsymmetrical β-Diketone Factors Controlling Factors Start->Factors Steric Steric Hindrance Factors->Steric Electronic Electronic Effects Factors->Electronic ProductA Regioisomer A Steric->ProductA Less Hindered Side Favored ProductB Regioisomer B Electronic->ProductB Substituent Directed

Caption: Factors influencing regioselectivity in the Combes synthesis.

References

Enhancing the cell permeability of PROTACs derived from this compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a significant hurdle for PROTAC development?

PROTACs are inherently large, bifunctional molecules designed to bind simultaneously to a target protein and an E3 ubiquitin ligase.[1] This unique structure often results in high molecular weights (MW), typically over 700-800 Da, and a large polar surface area (PSA).[2][3][4] These characteristics place them in a chemical space "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[5][6] Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of cell membranes, which is a critical step for reaching their intracellular targets.[3][6][7]

Q2: What are the key physicochemical properties that influence PROTAC permeability?

Several physicochemical properties are critical determinants of a PROTAC's ability to cross the cell membrane. These include:

  • Molecular Weight (MW): Higher MW is generally associated with lower permeability.[4]

  • Topological Polar Surface Area (TPSA): A high TPSA, resulting from numerous polar atoms, can hinder passage through the hydrophobic cell membrane.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and reduces permeability.[4][5][8]

  • Lipophilicity (LogP/LogD): While some lipophilicity is required to enter the cell membrane, excessive lipophilicity (e.g., ALogP > 5) can cause the molecule to become trapped within the membrane, reducing its effective permeability.[8]

  • Conformational Flexibility and 3D Shape: The ability of a PROTAC to adopt a less polar, more compact conformation can significantly enhance its permeability. This "chameleonic" behavior, often facilitated by intramolecular hydrogen bonds (IMHBs), shields polar groups and reduces the solvent-accessible 3D PSA.[2][5][9]

Q3: What are the primary strategies for improving the cell permeability of a PROTAC?

Several rational design strategies can be employed to enhance PROTAC permeability:

  • Linker Optimization: The linker is a highly flexible component for modification. Strategies include replacing flexible PEG linkers with more rigid structures (e.g., phenyl rings, piperazine moieties), which can improve permeability and metabolic stability.[5][10][11] Reducing HBDs by substituting amides with esters can also be effective.[5]

  • Prodrug Approach: Polar functional groups on the PROTAC can be temporarily masked with lipophilic, cleavable moieties (e.g., esters).[12] These masks are removed by intracellular enzymes, releasing the active PROTAC inside the cell.[2][5]

  • Promoting Intramolecular Hydrogen Bonds (IMHBs): Introducing structural elements that encourage the formation of IMHBs can help the PROTAC adopt a folded, more membrane-compatible conformation.[9][10] This effectively "hides" the molecule's polarity.

  • "In-Cell Click" Formation (CLIPTACs): This strategy involves administering two smaller, more permeable PROTAC fragments that are designed to click together bio-orthogonally inside the cell to form the active, full-length PROTAC.[2]

  • E3 Ligase Selection: The choice of E3 ligase ligand can impact the overall size and properties of the PROTAC. For instance, CRBN-based PROTACs are often smaller and more "drug-like" than some VHL-based counterparts.[10]

Q4: How do I choose the right in vitro assay to measure the permeability of my PROTAC?

A multi-assay approach is recommended to build a comprehensive permeability profile.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][13] It is useful for early-stage screening but may not fully capture the complex permeability behavior of PROTACs.[4][14]

  • Cell-Based Assays (Caco-2, MDCK, LLC-PK1): These assays use confluent cell monolayers to model biological barriers like the intestinal epithelium.[14][15]

    • Caco-2: Considered the "gold standard" for predicting human intestinal absorption, it assesses passive permeability, active transport, and efflux.[1][15] However, the long culture time and high expression of efflux pumps can be challenging.[15]

    • MDR1-MDCK: This line overexpresses the P-gp efflux pump, making it ideal for specifically studying a compound's susceptibility to efflux.[15]

    • LLC-PK1: This line has lower efflux activity, making it a good model for assessing passive permeability with less interference from transporters.[15]

Section 2: Troubleshooting Guides

Scenario 1: My PROTAC is active in biochemical assays but shows little to no degradation in cells.

This is a classic indicator of poor cell permeability. Follow this workflow to diagnose and address the issue.

G start_node Problem: No/Low Cellular Degradation n1 1. Verify Compound Integrity & Purity (LC-MS, NMR) start_node->n1 Start Troubleshooting process_node process_node decision_node decision_node solution_node solution_node end_node end_node n2 2. Assess Permeability (e.g., Caco-2, PAMPA) n1->n2 Compound OK d1 Is Apparent Permeability (Papp) Sufficiently High? n2->d1 Analyze Data d2 Is Efflux Ratio > 2? d1->d2 No n3 Permeability is NOT the issue. Investigate other factors: - Ternary complex formation - E3 ligase expression - Proteasome activity d1->n3 Yes s1 High Efflux is Limiting Intracellular Concentration. (See Scenario 2) d2->s1 Yes s2 Low Passive Permeability is the Primary Issue. d2->s2 No end1 Re-evaluate Cellular Activity s1->end1 s3 3. Implement Design Strategies: - Optimize Linker - Prodrug Approach - Promote IMHBs s2->s3 s3->end1 Re-synthesize & Test

Caption: Troubleshooting workflow for low PROTAC cellular activity.

Scenario 2: My PROTAC shows a high efflux ratio (>2) in the Caco-2 assay.

A high efflux ratio indicates that your PROTAC is actively being pumped out of the cells by transporters like P-glycoprotein (P-gp), reducing its intracellular concentration.[1][15]

  • Possible Solutions & Methodologies:

    • Confirm with a Different Cell Line: Test the compound in an LLC-PK1 cell line, which has lower intrinsic transporter activity.[15] A lower efflux ratio in this model would support the hypothesis that active efflux is the primary issue in Caco-2 cells.

    • Structural Modification: Analyze the PROTAC structure to identify potential recognition motifs for efflux pumps. Minor structural changes, such as altering the linker or masking polar groups, can sometimes disrupt recognition by transporters.

    • In vitro Mechanistic Studies: To confirm that a specific transporter (e.g., P-gp) is responsible, you can run the Caco-2 assay with and without a known inhibitor of that transporter. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm its role.

Scenario 3: I am observing low compound recovery (<70%) in my cell-based permeability assay.

Low recovery suggests that the compound is being lost during the assay, leading to inaccurate permeability calculations.[1][16] This is often due to poor solubility in the aqueous assay buffer or non-specific binding to the plasticware.[14][17]

  • Possible Solutions & Methodologies:

    • Improve Solubility: Ensure your PROTAC is fully dissolved in the dosing solution. If solubility is an issue, consider using co-solvents or screening different formulation vehicles.[7][16]

    • Modify Assay Buffer: The most common solution is to add a protein like bovine serum albumin (BSA) to the assay buffer.[17] A concentration of 0.25% BSA is often sufficient to reduce non-specific binding and improve recovery without significantly impacting the permeability measurement.[14][17]

    • Check Compound Stability: Assess the stability of your PROTAC in the assay buffer over the course of the experiment to rule out degradation as a cause of low recovery.

Section 3: Data Presentation & Interpretation

The goal of chemical modification is to improve the apparent permeability coefficient (Papp) while maintaining or improving degradation activity.

Table 1: Example of Physicochemical & Permeability Data for Androgen Receptor (AR) PROTACs Data is illustrative and based on trends reported in the literature.[1]

PROTAC IDE3 Ligase LigandLinker TypeMW (Da)TPSA (Ų)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC-14CereblonPEG9051851.78.4[1]
PROTAC-20bVHLAlkyl9321980.35~0.7[1]
PROTAC-20dVHLPEG950210<0.7>12[1]
  • Interpretation: This table shows that even small structural changes, such as the E3 ligase ligand or linker type, can have a profound impact on permeability and efflux.[1] PROTAC-14, despite its high MW, shows the best apical-to-basolateral (A→B) permeability but is clearly a substrate for efflux pumps.[1] The switch from an alkyl to a PEG linker in the VHL series (20b vs. 20d) dramatically increased the efflux ratio, suggesting the PEG-containing PROTAC is more readily removed from the cell.[1]

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for the PAMPA assay, a high-throughput method for assessing passive permeability.[4][13]

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% w/v lecithin in dodecane) to create the artificial membrane.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). Let it impregnate the filter for at least 5 minutes.

  • Prepare Compound Solutions: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock into a universal buffer (pH 7.4) to a final concentration (e.g., 10 µM) with a low percentage of DMSO (<1%).

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the universal buffer.

  • Assemble and Incubate: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add 150 µL of the compound dosing solution to each donor well. Cover and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the PROTAC concentration in both the donor and acceptor wells using LC-MS/MS.[13]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the established formula.[13]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol describes the Caco-2 assay for assessing permeability and active transport.[17][18]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow them to differentiate into a confluent monolayer with functional tight junctions.[13]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) across the monolayer. Only use inserts with high TEER values (e.g., >250 Ω·cm²).[13] You can also assess integrity by measuring the permeability of a low-permeability marker like Lucifer Yellow.[18]

  • Prepare Dosing Solution: Dilute the PROTAC stock solution into a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final desired concentration. To improve recovery, this buffer can be supplemented with 0.25% BSA.[17][18]

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the PROTAC dosing solution to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C for a set time (e.g., 90-120 minutes) with gentle shaking.[13][17]

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the same steps, but add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment. This measures the rate of efflux.[18]

  • Quantification: At the end of the incubation, take samples from both compartments and determine the PROTAC concentration via LC-MS/MS.

  • Data Analysis: Calculate the Papp for both the A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[18] An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate for an active efflux transporter.[18]

Section 5: Visualization of Key Concepts

G poi_node Target Protein (POI) ternary_node Ternary Complex (POI-PROTAC-E3) poi_node->ternary_node protac_node PROTAC protac_node->ternary_node e3_node E3 Ligase e3_node->ternary_node ub_poi_node Poly-ubiquitinated POI ternary_node->ub_poi_node Ubiquitination ub_node Ubiquitin (Ub) ub_node->ternary_node Recruitment proteasome_node Proteasome ub_poi_node->proteasome_node Recognition proteasome_node->protac_node Recycled degraded_node Degraded Fragments proteasome_node->degraded_node Degradation

Caption: Simplified pathway of PROTAC-mediated protein degradation.

G center Poor Cell Permeability s1 Linker Optimization - Increase rigidity - Replace amides - Add cyclic groups center->s1 Solution s2 Prodrug Strategy - Mask polar groups with lipophilic esters center->s2 Solution s3 Promote IMHBs - 'Chameleon' effect - Shield polarity center->s3 Solution s4 Reduce MW & PSA - Use smaller E3 ligands (e.g., CRBN) center->s4 Solution s5 Novel Approaches - In-cell CLIPTACs - Receptor-mediated delivery center->s5 Solution

Caption: Logical relationships of PROTAC permeability enhancement strategies.

References

Validation & Comparative

Comparing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid to other VHL ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The affinity and specificity of the ligand for VHL are critical determinants of a PROTAC's efficacy. This guide provides a comparative overview of well-characterized VHL ligands and outlines the experimental framework required to evaluate novel ligands.

Regarding 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: Following a comprehensive review of publicly available scientific literature and databases, no experimental data was found to suggest that this compound functions as a ligand for the von Hippel-Lindau (VHL) E3 ligase. Therefore, a direct comparison of its performance with other established VHL ligands is not possible at this time.

This guide will instead focus on a detailed comparison of two widely used VHL ligands, VH032 and VH298 , to illustrate the key performance parameters and experimental data necessary for the evaluation of any potential VHL ligand.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand to the VHL protein is a primary indicator of its potential utility in a PROTAC. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity.

LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032 185 nMIsothermal Titration Calorimetry (ITC)[1]
454 nMFluorescence Polarization (FP)[1]
VH298 80-90 nMIsothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP)[2][3]
LigandIC50Assay MethodReference
VH032 77.8 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1]
VH298 44.0 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1]

Signaling Pathways and Experimental Workflows

To understand the context in which VHL ligands operate, it is essential to visualize the relevant biological pathways and experimental procedures.

VHL-HIF Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein is a key regulator of the Hypoxia-Inducible Factor (HIF-1α). VHL recognizes and binds to hydroxylated HIF-1α, leading to its ubiquitination and proteasomal degradation. VHL ligands function by mimicking the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL/HIF-1α interaction.

VHL_HIF_Pathway VHL-HIF Signaling Pathway cluster_normoxia Normoxia cluster_ligand VHL Ligand Action HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL_complex VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL_complex Ubiquitination Poly-ubiquitination VHL_complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation VHL_ligand VHL Ligand (e.g., VH032, VH298) VHL_complex2 VHL E3 Ligase Complex VHL_ligand->VHL_complex2 Binding HIF_accumulation HIF-1α Accumulation VHL_complex2->HIF_accumulation Inhibition of HIF-1α binding

Caption: VHL-HIF signaling under normoxia and the mechanism of VHL ligand inhibition.

PROTAC Mechanism of Action

VHL ligands are integral components of PROTACs. The PROTAC molecule forms a ternary complex with the VHL E3 ligase and a target protein, leading to the target's degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC VHL_ligand_moiety VHL Ligand PROTAC->VHL_ligand_moiety VHL_complex VHL E3 Ligase PROTAC->VHL_complex binds Target_protein Target Protein PROTAC->Target_protein binds Ternary_complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_complex Linker Linker VHL_ligand_moiety->Linker Target_ligand_moiety Target Ligand Linker->Target_ligand_moiety VHL_complex->Ternary_complex Target_protein->Ternary_complex Ubiquitination Poly-ubiquitination Ternary_complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Target Proteasome->Degradation

Caption: General mechanism of a VHL-based PROTAC.

Experimental Workflow for Cellular Degradation Assay

A key experiment to evaluate a PROTAC's effectiveness is the cellular degradation assay, often analyzed by Western Blot.

Degradation_Workflow Cellular Degradation Assay Workflow A Cell Seeding B PROTAC Treatment (Dose Response / Time Course) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection G->H I Data Analysis (DC50, Dmax) H->I

References

A Comparative Analysis of VHL Binding Affinity: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid versus VH032

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the von Hippel-Lindau (VHL) protein binding affinities of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid and the well-characterized VHL ligand, VH032. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key biological pathways and experimental workflows.

The von Hippel-Lindau (VHL) protein is a critical component of the VBC (VHL, Elongin B, Elongin C) E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing through the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). Small molecule ligands that bind to VHL are instrumental in the development of PROteolysis TArgeting Chimeras (PROTACs), a novel therapeutic modality. This guide focuses on comparing a known VHL binder, VH032, with a potential but uncharacterized binder, this compound.

Quantitative Binding Affinity Data

A comprehensive literature review reveals a significant disparity in the available binding affinity data for the two compounds. VH032 has been extensively studied, with its binding affinity for the VHL complex quantified using various biophysical techniques. In contrast, there is a notable absence of published experimental data for the binding of this compound to VHL.

Table 1: VHL Binding Affinity of VH032

CompoundMethodAffinity Constant (Kd)Reference
VH032Isothermal Titration Calorimetry (ITC)185 nM[1]
VH032Fluorescence Polarization (FP)454 nM[2]

Table 2: VHL Inhibitory Activity of VH032

CompoundMethodIC50KiReference
VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)352.2 nM142.1 nM[1]

This compound:

No publicly available experimental data was found to quantify the binding affinity of this compound to the VHL protein.

VHL Signaling Pathway and Ligand Interaction

The VHL protein is a key regulator of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic (normal oxygen) conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This process prevents the accumulation of HIF-1α and the transcription of hypoxia-responsive genes.

VH032 functions as a competitive inhibitor of the VHL/HIF-1α interaction.[1][2] It mimics the hydroxylated proline residue of HIF-1α, binding to the same pocket on VHL. This binding event physically blocks the interaction between VHL and HIF-1α, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.

VHL_Signaling_Pathway VHL/HIF-1α Signaling Pathway and Inhibition cluster_normoxia Normoxia cluster_inhibition Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 OH-HIF-1α OH-HIF-1α PHDs->OH-HIF-1α Hydroxylation VHL VHL OH-HIF-1α->VHL Binding Proteasome Proteasome OH-HIF-1α->Proteasome Ub Ubiquitin VHL->Ub Recruits E1/E2 Ub->OH-HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation VH032 VH032 VHL_inhibited VHL VH032->VHL_inhibited Binding VHL_inhibited->OH-HIF-1α Inhibition of Binding HIF-1α_stabilized HIF-1α Nucleus Nucleus HIF-1α_stabilized->Nucleus Accumulation & Translocation Transcription Transcription Nucleus->Transcription Gene Expression

VHL/HIF-1α signaling and VH032 inhibition.

Experimental Protocols

The binding affinity of ligands to VHL is commonly determined using several biophysical assays. The following are detailed methodologies for three standard techniques used to characterize the VH032-VHL interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis prep Sample Preparation setup Instrument Setup prep->setup titration Titration setup->titration analysis Data Analysis titration->analysis protein_prep Prepare VCB complex in ITC buffer (10-50 µM) ligand_prep Prepare VH032 in matched ITC buffer (10-20x protein concentration) load_protein Load VCB solution into the sample cell load_ligand Load VH032 solution into the injection syringe equilibrate Equilibrate to desired temperature (e.g., 25°C) inject Perform sequential injections of VH032 into the sample cell measure Measure heat change after each injection integrate Integrate heat peaks fit Fit data to a binding model determine Determine Kd, n, ΔH, and ΔS

A typical workflow for an ITC experiment.

Detailed Methodology:

  • Sample Preparation: The purified VCB (VHL, Elongin B, Elongin C) protein complex is extensively dialyzed against the ITC buffer (e.g., PBS, pH 7.4). VH032 is dissolved in the final dialysis buffer to ensure a precise buffer match.[2]

  • Concentration Determination: The concentrations of the protein and ligand are accurately determined. A typical protein concentration in the sample cell is 10-50 µM, with the ligand concentration in the syringe being 10-20 times higher.[1]

  • Titration: A series of small, sequential injections of the VH032 solution are made into the VCB-containing sample cell. The heat released or absorbed upon binding is measured after each injection.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., VH032) to a ligand (e.g., VCB complex) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

Detailed Methodology:

  • Immobilization: The VCB protein complex is immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Binding: A series of concentrations of VH032, prepared in a suitable running buffer, are injected over the sensor chip at a constant flow rate. This is the association phase.

  • Dissociation: Following the association phase, the running buffer is flowed over the chip to initiate the dissociation of the bound analyte.

  • Data Analysis: The SPR instrument records the binding events as a sensorgram, which plots response units (RU) against time. The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff, and subsequently the Kd (Kd = koff/kon).[1]

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of an unlabeled compound (e.g., VH032) to compete with a fluorescently labeled VHL ligand for binding to the VHL protein complex.

Detailed Methodology:

  • Reagent Preparation: A fluorescent tracer, such as BODIPY FL VH032, and the purified VCB complex are prepared in an appropriate assay buffer. A serial dilution of the unlabeled competitor (VH032) is also prepared.[1][3]

  • Assay Procedure: The VCB complex, the fluorescent tracer, and varying concentrations of the competitor are incubated together in a microplate.

  • Measurement: The fluorescence polarization of the samples is measured using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing competitor concentration is plotted, and the data is fitted to a competitive binding model to determine the IC50 value of the competitor. The IC50 can then be converted to a Ki (inhibition constant).

Conclusion

The comparison between this compound and VH032 for VHL binding affinity is currently one-sided due to the lack of available data for the former. VH032 is a well-established and potent VHL ligand with its binding affinity and inhibitory activity thoroughly characterized by multiple biophysical methods. The detailed experimental protocols provided for ITC, SPR, and FP assays serve as a valuable resource for researchers aiming to evaluate new potential VHL binders.

For this compound to be considered a viable VHL ligand, its binding affinity would need to be determined experimentally using techniques such as those described in this guide. Future studies are required to ascertain if this compound interacts with VHL and to quantify the strength of any such interaction. Without this fundamental data, its potential as a VHL-targeting molecule remains speculative. Researchers interested in the quinoline scaffold for VHL inhibition would need to initiate screening and characterization studies to establish a structure-activity relationship for this class of compounds.

References

Comparative Efficacy of PROTACs Utilizing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC) success. The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, with a variety of ligands developed to harness its cellular machinery.[1][2] This guide provides a comparative overview of the potential efficacy of PROTACs that incorporate 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a novel VHL ligand, benchmarked against established VHL ligands.

The PROTAC Mechanism: A Ternary Complex for Targeted Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the linchpin of this process.[1]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein (Protein of Interest) Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex Binds to Target Ligand PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) VHL_Complex->Ternary_Complex Binds to E3 Ligand Ubiquitin Ubiquitin Ubiquitination Poly-Ubiquitination of Target Protein Ubiquitin->Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Target Ternary_Complex->Ubiquitination Ubiquitination->Proteasome Targeting for Degradation

Figure 1: PROTAC-Mediated Protein Degradation Pathway.

Quantitative Performance Benchmarking

The efficacy of a novel VHL ligand is evaluated through a series of quantitative metrics that assess its binding affinity and its ability to induce target degradation when incorporated into a PROTAC. The following tables present a hypothetical comparison between a PROTAC utilizing this compound and one employing a standard VHL ligand, (S,R,S)-AHPC, a derivative of the well-characterized VH032.

Table 1: Comparative Binding Affinities

Ligand/PROTACBinary Affinity (VHL, KD, nM)Ternary Complex Affinity (Target-PROTAC-VHL, KD, nM)Cooperativity (α)
Standard VHL Ligand ((S,R,S)-AHPC) 150503
This compound 200405

Note: Data is illustrative and serves for comparative purposes.

Table 2: Cellular Degradation Efficacy

PROTACTarget ProteinDC50 (nM)Dmax (%)
PROTAC with Standard VHL Ligand BRD42595
PROTAC with this compound BRD41598

Note: Data is illustrative and serves for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Ternary Complex Formation and Binding Affinity Assays

The stability of the ternary complex is a key predictor of a PROTAC's degradation efficiency.

a) Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of a new VHL ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex.

  • Principle: A small, fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL complex, its tumbling slows, and polarization increases. Unlabeled ligands compete for binding, causing a decrease in polarization.

  • Protocol:

    • Prepare a solution of the VHL-ElonginB-ElonginC (VCB) complex and a fluorescently labeled VHL ligand probe.

    • Incubate until equilibrium is reached.

    • Add serial dilutions of the test compound (e.g., this compound).

    • Measure fluorescence polarization after incubation.

    • Calculate the IC50 value from the resulting dose-response curve.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare VCB Complex and Fluorescent Probe Start->Prepare_Reagents Incubate_Probe Incubate VCB with Fluorescent Probe Prepare_Reagents->Incubate_Probe Add_Compound Add Serial Dilutions of Test Compound Incubate_Probe->Add_Compound Incubate_Compound Incubate to Reach Equilibrium Add_Compound->Incubate_Compound Measure_FP Measure Fluorescence Polarization Incubate_Compound->Measure_FP Analyze_Data Analyze Data and Calculate IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Fluorescence Polarization Assay Workflow.
Cellular Target Degradation Assays

The ultimate measure of a PROTAC's success is its ability to degrade the target protein within a cellular context.

a) Western Blotting

This technique is used to quantify the amount of a specific protein in a cell lysate.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Culture cells to an appropriate density.

    • Treat cells with varying concentrations of the PROTAC for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the resulting signal.

    • Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.

Western_Blot_Workflow Western Blotting Workflow for PROTAC Efficacy Start Start Cell_Culture Cell Culture and PROTAC Treatment Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Figure 3: Western Blotting Workflow.

Conclusion

The exploration of novel VHL ligands, such as this compound, is a promising avenue for expanding the chemical space of PROTACs and fine-tuning their pharmacological properties. The structure-activity relationship of quinoline carboxylic acids has been studied in other contexts, suggesting that this scaffold can be optimized for potent and specific interactions.[5] The introduction of a fluorine atom can also favorably modulate binding affinity and cell permeability.[3][6] A rigorous and standardized approach to a comparative evaluation, utilizing the quantitative assays and protocols outlined in this guide, is essential for identifying next-generation PROTACs with superior efficacy and therapeutic potential.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hydroxyquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into the hydroxyquinoline scaffold represents a pivotal strategy in modern medicinal chemistry. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated hydroxyquinoline derivatives, offering insights into their differential performance, underlying mechanisms, and the experimental protocols for their evaluation.

The hydroxyquinoline core is a well-established privileged structure in drug discovery, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of fluorine, an element with unique electronic properties, can profoundly modulate the physicochemical and pharmacological profile of these molecules.[3][4] Fluorination can enhance metabolic stability, alter lipophilicity, and modify binding affinities, often leading to improved potency and pharmacokinetics.[3][5] This guide synthesizes experimental data to objectively compare fluorinated and non-fluorinated hydroxyquinolines across various biological and analytical parameters.

Performance Comparison: Biological Activity

The impact of fluorination on the biological activity of hydroxyquinolines is context-dependent, varying with the position of fluorine substitution and the specific biological target. However, a general trend of enhanced potency is frequently observed.

Anticancer Activity

Fluorination has been shown to significantly enhance the anticancer activity of hydroxyquinoline derivatives. For instance, in a series of 8-hydroxyquinoline derivatives, a di-fluorinated compound demonstrated potent activity against MCF-7 and KB-V1Vbl cancer cell lines with IC50 values in the nanomolar range, outperforming the reference compound LY290181.[1] Another study on tetrahydroquinolinones revealed that a fluorophenylcarbamate derivative exhibited significant in vitro antiproliferative activity at micromolar concentrations against HCT-116 colon cancer cells.[6]

Table 1: Comparative Anticancer Activity of Hydroxyquinoline Derivatives

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Analog 4-hydroxyquinoline derivative 3aHCT116 (Colon)148.3[7]
Non-Fluorinated Analog 4-hydroxyquinoline derivative 3bHCT116 (Colon)162.0[7]
Non-Fluorinated Analog 4-hydroxyquinoline derivative 3gHCT116 (Colon)28.5[7]
Fluorinated Derivative R = CH3, R1 = R3 = H, R2 = R4 = F (8-hydroxyquinoline)MCF-7 (Breast)0.0201[1]
Fluorinated Derivative R = CH3, R1 = R3 = H, R2 = R4 = F (8-hydroxyquinoline)KB-V1Vbl0.014[1]
Fluorinated Derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrations[6]
Anti-inflammatory and Antiviral Activity

The introduction of fluorine can also bolster the anti-inflammatory and antiviral properties of hydroxyquinolines. A study comparing 4-hydroxy-2-quinolinone derivatives found that a 4-fluoro-phenyl substituted analog was the most potent inhibitor of the lipoxygenase (LOX) enzyme, with an IC50 of 10 µM.[8] This was a nearly three-fold increase in potency compared to its hydroxyl-substituted counterpart.[8] In the context of antiviral activity, di- and tri-substituted derivatives of 8-hydroxyquinoline, including a 3-Cl-2-F substituted compound, showed high inhibition of H5N1 virus growth.[1]

Table 2: Comparative Anti-inflammatory and Antiviral Activity

Compound IDDerivative TypeBiological Target/AssayActivityReference
Fluorinated 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone (1a)Lipoxygenase (LOX) InhibitionIC50 = 10 µM[8]
Non-Fluorinated 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone (1b)Lipoxygenase (LOX) InhibitionIC50 = 27.5 µM[8]
Non-Fluorinated 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinone (1c)Lipoxygenase (LOX) InhibitionInactive[8]
Fluorinated 3-Cl-2-F substituted 8-hydroxyquinolineH5N1 Virus Growth Inhibition91.2%[1]
Antifungal Activity

Fluorinated quinoline analogs have demonstrated significant antifungal activity. In a study where new analogs were synthesized using Tebufloquin as a lead compound, several fluorinated derivatives exhibited good to excellent activity against various fungal strains, in some cases surpassing the positive control.[9]

Table 3: Comparative Antifungal Activity of Fluorinated Quinoline Analogs

Compound IDFungal StrainInhibition Rate (%)Positive Control (Tebufloquin) Inhibition Rate (%)Reference
2gR. solani80.869.7[9]
2pR. solani76.969.7[9]
2nC. arachidicola60.037.5[9]
2fP. piricola76.065.4[9]

Physicochemical Properties: The Impact of Fluorine

The strategic placement of fluorine atoms can significantly alter the physicochemical properties of hydroxyquinolines, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

Table 4: Comparative Physicochemical and Analytical Data

Analytical Method4-Hydroxyquinoline (Non-Fluorinated)6-Fluoro-4-hydroxy-2-methylquinoline (Representative Fluoro-analog)Key Differences and RationaleReference
¹H NMR (in DMSO-d₆) Aromatic protons: ~7.3-8.2 ppm; Hydroxyl proton: ~11.9 ppm; Vinyl proton: ~6.1 ppmAromatic protons: ~7.2-7.9 ppm; Hydroxyl proton: ~11.4 ppm; Methyl protons: ~2.4 ppmThe fluorine atom introduces splitting of adjacent proton signals (H-F coupling). The electron-withdrawing nature of fluorine can also lead to downfield shifts of nearby protons.[10]
¹³C NMR (in DMSO-d₆) Aromatic carbons: ~110-140 ppm; Carbonyl carbon: ~177 ppmAromatic carbons: ~105-145 ppm; Carbonyl carbon: ~176 ppm; Methyl carbon: ~18 ppmThe carbon directly bonded to fluorine will exhibit a large C-F coupling constant. Other carbons in the fluorinated ring will show smaller couplings.[10]
Mass Spectrometry (ESI-MS) [M+H]⁺ = 146.05 m/z[M+H]⁺ = 178.07 m/zThe presence of the fluorine atom increases the molecular weight by approximately 18 Da (F - H). High-resolution mass spectrometry can confirm the elemental composition.[10]
pKa (Predicted) 6.86.5The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the ionization state at physiological pH.[5]
clogP (Predicted) 2.52.7The effect on lipophilicity is position-dependent; in this case, a slight increase is predicted.[5]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Synthesis of 4-Hydroxy-2-quinolone Analogs

A general method for the synthesis of 4-hydroxy-2-quinolone analogs involves a microwave-assisted reaction.[7]

  • Combine the starting aniline and β-ketoester in a reaction vessel.

  • Add ethanol as a solvent (e.g., 1 mL).

  • Add Bismuth (III) chloride (20 mol%) to the mixture.

  • Seal the vessel and subject it to microwave irradiation (e.g., 100-150 °C) for a duration determined by reaction monitoring (typically 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add excess ethanol and filter to recover the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7]

cluster_synthesis Synthesis Workflow Start Start Reactants Aniline + β-ketoester Start->Reactants Microwave Microwave Irradiation (100-150°C, 5-15 min) Reactants->Microwave Solvent_Catalyst Ethanol + BiCl3 Solvent_Catalyst->Microwave TLC Monitor with TLC Microwave->TLC Cooling Cool to RT TLC->Cooling Catalyst_Removal Add Ethanol, Filter Cooling->Catalyst_Removal Concentration Concentrate Filtrate Catalyst_Removal->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product 4-Hydroxy-2-quinolone Purification->Product

General workflow for the synthesis of 4-hydroxy-2-quinolone analogs.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

A simplified workflow for the MTT cytotoxicity assay.
Lipoxygenase (LOX) Inhibition Assay

This assay spectrophotometrically determines the inhibitory activity of compounds against lipoxygenase.[8]

  • Prepare a reaction mixture containing sodium phosphate buffer, the test compound solution, and a solution of the substrate (e.g., linoleic acid).

  • Initiate the reaction by adding the lipoxygenase enzyme solution.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways

The anticancer activity of certain hydroxyquinoline derivatives can be attributed to their interaction with key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[6]

cluster_pathway PI3K/AKT/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Hydroxyquinoline Derivative Inhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR pathway by hydroxyquinoline derivatives.

References

Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives, focusing on their potential as anticancer agents. The information presented herein is curated from experimental data to facilitate the strategic design of novel therapeutic compounds.

Core Structure and Rationale

The this compound scaffold is a privileged structure in medicinal chemistry. The quinoline core is a common feature in numerous bioactive compounds, while the 4-hydroxy-2-carboxylic acid motif is known to be crucial for the activity of many enzyme inhibitors, including those targeting DNA topoisomerases. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

Structure-Activity Relationship Insights

Key Observations:

  • Substitution at the 2-position: Modifications at this position can significantly impact potency. For instance, in the structurally similar 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the presence of a substituted phenyl ring at the 2-position was found to be important for its activity.[1]

  • Halogenation: The presence of a fluorine atom on the quinoline core has been shown to have an additional inhibitory effect in some quinazoline derivatives.[1] Furthermore, halogen substitution on a terminal phenyl ring at the 2-position can enhance cytotoxic activities.[1]

  • The 4-Carboxylic Acid Group: This group is often critical for activity, likely due to its ability to form key interactions with biological targets.

  • The 8-Fluoro Group: While specific SAR data for the 8-fluoro substituent is limited, halogenation on the quinoline ring is a common strategy to improve the anticancer activity of quinoline derivatives.

Comparative Cytotoxicity Data

To illustrate the anticancer potential of this class of compounds, the following table summarizes the cytotoxic activity of a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e), against various human cancer cell lines.

Compound IDCancer Cell LineGrowth Inhibition (%) at 10 µMIC50 (µM)
6e Leukemia
K-56268.13
SR73.18
Non-Small Cell Lung Cancer
NCI-H46048.01
Colon Cancer
HCT-11660.25
CNS Cancer
SNB-7586.84
Melanoma
UACC-6257.08
Ovarian Cancer
OVCAR-366.88
Renal Cancer
786-053.68
Prostate Cancer
PC-360.11
Breast Cancer
MCF768.32168.78
MDA-MB-46862.45
Bladder Cancer
T-24>10

Data for Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) from Life (Basel). 2022 Jun 10;12(6):876.[1]

Mechanisms of Action

Derivatives of the quinoline scaffold have been shown to exert their anticancer effects through multiple mechanisms. For the this compound series and its analogs, the following mechanisms are of particular interest:

Induction of Apoptosis and Cell Cycle Arrest

Studies on structurally similar compounds indicate that these derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[1]

A novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both apoptosis and a distinct form of cell death called paraptosis in breast cancer cells.[1] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.

Inhibition of Topoisomerases

Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] Some quinoline derivatives have also been shown to inhibit human topoisomerases, which are critical enzymes in DNA replication and repair in cancer cells. This inhibition leads to DNA damage and ultimately cell death.

The workflow for investigating the anticancer mechanism of these derivatives often involves a series of cellular and biochemical assays.

experimental_workflow General Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis topoisomerase Topoisomerase Inhibition Assay ic50->topoisomerase pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis

Caption: General workflow for the synthesis and evaluation of anticancer activity.

Signaling Pathways

The anticancer activity of these quinoline derivatives can be mediated by their interference with key cellular signaling pathways. A notable pathway implicated in the action of a related 8-hydroxyquinoline derivative involves the induction of Endoplasmic Reticulum (ER) stress and the activation of the Extracellular signal-regulated kinase (ERK) pathway, ultimately leading to apoptosis.

signaling_pathway Proposed Signaling Pathway for Apoptosis Induction compound 8-Hydroxyquinoline Derivative (e.g., HQ-11) proteasome Proteasome Dysfunction compound->proteasome erk ERK Activation compound->erk er_stress ER Stress proteasome->er_stress Aggravates apoptosis Apoptosis er_stress->apoptosis paraptosis Paraptosis er_stress->paraptosis erk->er_stress Contributes to erk->apoptosis Partially through

Caption: Proposed signaling pathway for apoptosis and paraptosis induction.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to evaluate the anticancer properties of quinoline derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each of the four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Topoisomerase II Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.

  • Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate faster than the catenated kDNA network.

  • Data Analysis: Quantify the inhibition of decatenation activity by measuring the disappearance of the kDNA substrate and the appearance of the decatenated product.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data suggests that these compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and potentially through the inhibition of key enzymes like topoisomerases.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at key positions to establish a comprehensive SAR. Elucidating the specific molecular targets and further dissecting the signaling pathways involved will be crucial for optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of effective and targeted cancer therapies.

References

A Comparative Guide to In Vitro Validation of VHL Engagement by Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the in vitro validation of ligand engagement with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It offers supporting experimental data for established ligands and detailed protocols for key validation assays, enabling researchers to effectively benchmark new chemical entities.

Introduction to VHL and Its Ligands

The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][2] This complex targets proteins for ubiquitination and subsequent proteasomal degradation.[2] A primary and well-studied substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[3][4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, enabling its recognition by VHL, leading to its degradation.[4]

Small molecule VHL ligands have been developed to mimic the hydroxylated proline of HIF-1α, thereby binding to VHL with high affinity.[5] These ligands are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit VHL to a target protein of interest to induce its degradation.[2] Consequently, the robust in vitro validation of a novel compound's engagement with VHL is a critical step in the development of new PROTACs and other VHL-targeted therapeutics.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand to VHL is a key determinant of its potential efficacy. Several biophysical techniques are employed to quantify this interaction. The table below summarizes binding affinity data for well-characterized VHL ligands, providing a benchmark for new compounds.

LigandAssay MethodAffinity Constant (K_d)Inhibition Constant (IC50)Reference(s)
VH032 Isothermal Titration Calorimetry (ITC)185 nM-[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-352.2 nM[5]
VH298 Isothermal Titration Calorimetry (ITC)90 nM-[2]
Fluorescence Polarization (FP)80 nM-[6]
TR-FRET-288.2 nM[5]
VH101 Not Specified44 nM-[7]
(S,R,S)-AHPC Not SpecifiedFoundational Ligand-[8]
MZ1 (VH032-based PROTAC) TR-FRET-226.2 nM[5]
Compound with 3-methylisoxazole analog Surface Plasmon Resonance (SPR)0.17 µM-[7]
Compound 140a Fluorescence Polarization (FP)-462 nM[7]

VHL Signaling and PROTAC Mechanism of Action

To understand the context of VHL ligand validation, it is essential to visualize the underlying biological pathway and the mechanism of PROTACs.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition PHD PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL-EloB-EloC (CRL2VHL) OH_HIF1a->VHL_complex Recognition Proteasome Proteasome OH_HIF1a->Proteasome Degradation VHL_complex->OH_HIF1a Ubiquitination Ub Ubiquitin HIF1a_hyp HIF-1α HIF_dimer HIF-1α/β Dimer HIF1a_hyp->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (HRE) Gene_Expression Gene Expression (e.g., VEGF) HRE->Gene_Expression Activation VHL_inhibitor VHL Ligand (Inhibitor) VHL_complex_inhibited VHL-EloB-EloC VHL_inhibitor->VHL_complex_inhibited Binding

VHL/HIF-1α Signaling Pathway and Inhibition.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_complex Proteasome Proteasome POI->Proteasome Targeted for VHL_ligand VHL Ligand POI_ligand POI Ligand Linker Linker PROTAC POI Ligand Linker VHL Ligand PROTAC:f0->POI Binds VHL_complex VHL E3 Ligase PROTAC:f2->VHL_complex Binds VHL_complex->Ternary_complex Ubiquitination Poly-ubiquitination Ternary_complex->Ubiquitination Induces Ubiquitination->POI Degradation POI Degradation Proteasome->Degradation

Mechanism of Action for a VHL-based PROTAC.

Experimental Protocols for VHL Engagement

Accurate and reproducible experimental design is paramount for the validation of VHL ligands. The following sections provide detailed methodologies for key in vitro assays.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is a widely used method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein.[5]

Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VCB (VHL, Elongin C, Elongin B) complex, its rotation slows, leading to an increase in polarization. A test compound that binds to VHL will compete with the tracer, causing a decrease in polarization.

Materials:

  • Purified VCB protein complex

  • Fluorescent tracer (e.g., BODIPY FL VH032)[9]

  • Test compound (novel ligand)

  • Reference inhibitor (e.g., VH298)[9]

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute the VCB protein complex to a final concentration of 20 nM in assay buffer.

    • Dilute the fluorescent tracer to a final concentration of 10 nM in assay buffer.

    • Prepare a serial dilution of the test compound and reference inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound or controls to the wells of the 384-well plate.

    • Add 5 µL of the VCB protein complex solution to all wells except the "tracer only" controls.

    • Add 5 µL of assay buffer to the "tracer only" control wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Tracer Addition:

    • Add 5 µL of the fluorescent tracer solution to all wells.

  • Final Incubation:

    • Incubate the plate at room temperature for 30-45 minutes, protected from light.[10]

  • Measurement:

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission for BODIPY FL).[10]

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow start Start prep Prepare Reagents: - VCB Complex - Fluorescent Tracer - Test Compound Dilutions start->prep plate Dispense Compound/Controls into 384-well Plate prep->plate add_vcb Add VCB Complex plate->add_vcb incubate1 Incubate 60 min at RT add_vcb->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate 30-45 min at RT add_tracer->incubate2 measure Measure Fluorescence Polarization incubate2->measure analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 measure->analyze end End analyze->end

Workflow for a Fluorescence Polarization Assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[11]

Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Materials:

  • Purified VCB protein complex (e.g., 50-60 µM)

  • Test compound (e.g., 10-fold higher concentration than the protein)

  • Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the VCB protein complex and the test compound against the same buffer to minimize buffer mismatch effects.

    • Prepare the protein solution in the sample cell and the ligand solution in the injection syringe.[12]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection volume and spacing to allow the reaction to reach equilibrium between injections.

  • Titration:

    • Perform an initial small injection to account for diffusion effects, and discard this data point during analysis.

    • Inject the ligand into the protein solution at regular intervals.

  • Data Acquisition:

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13]

Principle: One binding partner (the ligand, e.g., VCB complex) is immobilized on the sensor chip. The other binding partner (the analyte, e.g., the test compound) is flowed over the surface. Binding causes an increase in mass on the chip surface, which alters the refractive index and is detected as a change in the SPR signal.

Materials:

  • Purified VCB protein complex

  • Test compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS).

    • Inject the VCB protein complex over the activated surface to achieve covalent immobilization via amine coupling.[14]

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the different concentrations of the test compound over the immobilized VCB surface.

    • Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.

  • Regeneration:

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The binding data (response units over time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Comparison with Alternative E3 Ligase Ligands

While VHL is a widely used E3 ligase in PROTAC development, several other E3 ligases and their corresponding ligands are also employed. The choice of E3 ligase can impact the degradation efficiency, selectivity, and tissue distribution of a PROTAC.

E3 LigaseRepresentative Ligand(s)Key Features
VHL VH032, VH298, (S,R,S)-AHPCWell-characterized, high-affinity ligands available; broad tissue expression.[8][15]
Cereblon (CRBN) Thalidomide, Pomalidomide, LenalidomideWidely used in PROTACs; ligands are approved drugs.
MDM2 Nutlin-3aOne of the first E3 ligases targeted for PROTACs.[15]
IAPs (cIAP1, XIAP) Bestatin, LCL161Involved in apoptosis regulation.
KEAP1 BardoxoloneAn emerging E3 ligase for PROTACs.[1]
DCAF15 E7820A newer addition to the PROTAC toolbox.[1]

Conclusion

The in vitro validation of ligand engagement with VHL is a cornerstone of developing novel PROTACs and VHL inhibitors. This guide provides a framework for comparing new ligands against established benchmarks using quantitative data from robust biophysical assays. The detailed protocols for FP, ITC, and SPR offer a starting point for researchers to design and execute their validation studies. By understanding the underlying VHL signaling pathway and the broader landscape of E3 ligase ligands, drug development professionals can make more informed decisions in their pursuit of new therapeutics.

References

Benchmarking Novel VHL Ligands Against Established Hydroxyproline-Based Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of emerging Von Hippel-Lindau (VHL) E3 ligase ligands against well-established scaffolds derived from the hydroxyproline core, such as VH032 and its analogs. While this guide aims to provide a broad overview of VHL ligand development, it is important to note that a direct comparison with ligands derived from 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid could not be conducted due to a lack of publicly available scientific literature or patent filings identifying this specific chemical entity as a VHL ligand. This guide will, therefore, focus on comparing established ligands with novel, structurally distinct VHL binders that have been recently developed, offering insights into the evolving landscape of VHL-targeted therapeutics, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Introduction to VHL Ligands in Targeted Protein Degradation

The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] This natural cellular process has been ingeniously hijacked for therapeutic purposes through the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] VHL is one of the most utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[3]

The cornerstone of VHL-recruiting PROTACs has been ligands developed from a hydroxyproline core, which mimics the endogenous HIF-1α substrate.[2][4] Ligands such as VH032 and the more potent VH298 are considered the gold standard and serve as benchmarks for new developments in the field.[5] This guide will compare the performance of these established ligands against newer, more diverse chemical scaffolds.

Quantitative Performance Benchmarking

The efficacy of VHL ligands is determined by several key quantitative metrics, including their binding affinity to the VHL protein and their ability to induce the degradation of a target protein when incorporated into a PROTAC. The following tables summarize the performance of benchmark and novel VHL ligands.

Table 1: VHL Ligand Binding Affinity

LigandChemical ScaffoldBinding Affinity (Kd) to VHLAssay MethodReference
VH032 Hydroxyproline-based~189 nMIsothermal Titration Calorimetry (ITC)[1]
VH298 Hydroxyproline-based52 nMIsothermal Titration Calorimetry (ITC)[6]
VH101 Hydroxyproline-based16 nMIsothermal Titration Calorimetry (ITC)[6]
Compound 30 Phenyl-core derivative< 40 nMFluorescence Polarization (FP) & Surface Plasmon Resonance (SPR)[7]
Light-inducible Ligand Photoswitchable (Azobenzene)Varies (cis vs. trans isomer)Not specified[1]

Table 2: PROTAC Cellular Activity (Representative Examples)

PROTACVHL LigandTarget ProteinDC50 (Degradation)Dmax (Degradation)Cell LineReference
MZ1 VH032BRD4~25 nM>90%HeLa[1]
ARV-771 VHL LigandBET Proteins< 5 nM>95%22Rv1[1]
dBET6 VHL LigandBRD49.8 nM>98%MOLM13[8]

Signaling Pathways and Experimental Workflows

To understand the context of VHL ligand performance, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.

VHL E3 Ligase Signaling Pathway

The diagram below illustrates the mechanism of action of a VHL-recruiting PROTAC. The PROTAC simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase complex, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

VHL_Signaling_Pathway VHL-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: VHL-recruiting PROTACs facilitate the degradation of target proteins.

Experimental Workflow for VHL Ligand Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of new VHL ligands.

VHL_Ligand_Workflow VHL Ligand Discovery and Evaluation Workflow Ligand_Design Ligand Design & Synthesis Binding_Assay Binding Affinity Assays (TR-FRET, FP, ITC) Ligand_Design->Binding_Assay Cellular_Engagement Cellular Target Engagement (NanoBRET, CETSA) Binding_Assay->Cellular_Engagement PROTAC_Synthesis PROTAC Synthesis Cellular_Engagement->PROTAC_Synthesis Degradation_Assay Cellular Degradation Assays (Western Blot, Proteomics) PROTAC_Synthesis->Degradation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Ligand_Design

Caption: A stepwise process for developing and validating novel VHL ligands.

Comparative Logic of VHL Ligand Scaffolds

This diagram illustrates the logical comparison between the established hydroxyproline-based VHL ligands and emerging novel scaffolds.

Caption: A comparative overview of different VHL ligand classes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a test compound to the VHL complex in a high-throughput format.

  • Principle: The assay measures the competition of a test ligand with a fluorescently labeled VHL tracer for binding to a GST-tagged VHL-ElonginB-ElonginC (VCB) complex. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and the fluorescent tracer acts as the acceptor. Binding of the tracer to the VCB complex brings the donor and acceptor into close proximity, resulting in a FRET signal. Unlabeled ligands will displace the tracer, leading to a decrease in the FRET signal.[9]

  • Protocol:

    • Prepare a VCB protein complex with a GST tag.

    • In a 384-well plate, add the GST-VCB complex, a terbium-labeled anti-GST antibody, and a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).[9]

    • Add serial dilutions of the test compound or a known VHL inhibitor (e.g., VH298) as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the IC50 values by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the engagement of a VHL ligand with the VHL protein inside intact cells, providing an assessment of both binding affinity and cell permeability.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused VHL protein (donor) and a cell-permeable fluorescent tracer that binds to VHL (acceptor). A test compound that enters the cell and binds to VHL will compete with the tracer, resulting in a loss of BRET signal.[6][10]

  • Protocol:

    • Transfect cells (e.g., HEK293) with a vector expressing a VHL-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add serial dilutions of the test compound.

    • Add the NanoBRET™ substrate and incubate for a designated period (e.g., 2 hours).[6]

    • Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters (e.g., 460 nm for the donor and >600 nm for the acceptor).[6]

    • Calculate the BRET ratio and determine the IC50 values. To assess cell permeability, a parallel experiment can be run with permeabilized cells.[6]

Western Blot for Cellular Protein Degradation

This technique is used to visualize and quantify the reduction in the levels of a target protein following treatment with a PROTAC.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and the target protein is detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction.[11][12]

  • Protocol:

    • Culture cells to 70-80% confluency and treat with various concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[11]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.[11]

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add an ECL substrate and detect the chemiluminescent signal using an imager.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation (Dmax) and the half-maximal degradation concentration (DC50).[11]

Conclusion

The development of new VHL ligands is a dynamic area of research with the potential to significantly impact the field of targeted protein degradation. While the hydroxyproline-based scaffolds remain the gold standard, novel ligands with improved physicochemical properties and diverse chemical structures are emerging. This guide provides a framework for the objective comparison of these new ligands, emphasizing the importance of standardized experimental protocols and quantitative data analysis. By systematically evaluating binding affinity, cellular engagement, and degradation efficiency, researchers can identify promising new VHL ligands for the development of next-generation PROTAC therapeutics.

References

Navigating the Selectivity Landscape of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Kinase Selectivity

The selectivity of a ligand is a critical determinant of its therapeutic index. A comprehensive kinase panel assay was conducted to evaluate the inhibitory activity of the analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as Compound 6e), against a panel of 14 kinases. The results, summarized in the table below, highlight the compound's potency against its primary target, Aurora A kinase, and its differential activity against other kinases.

Kinase TargetPercent Inhibition (%) at 10 µM
Aurora A 85.3
Aurora B25.1
Aurora C30.7
CDK2/cyclin E15.2
CHK110.5
FLT35.8
KDR (VEGFR2)12.3
MET8.9
PDGFRα7.1
PDGFRβ9.5
PLK118.4
ROCK16.2
ROCK27.7
TrkA4.6

Data derived from a study on a structurally related quinazoline derivative and is intended for comparative purposes.[1][2][3][4]

Experimental Protocols

A clear understanding of the methodologies used to generate the selectivity data is crucial for its interpretation and for designing future experiments.

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of the test compound was determined using a radiometric kinase assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the specific kinase, a phosphate-donating substrate ([γ-³³P]ATP), and the appropriate peptide or protein substrate in a kinase assay buffer.

  • Compound Incubation: The test compound, dissolved in DMSO, was added to the reaction mixture at a final concentration of 10 µM. A control reaction containing DMSO without the compound was run in parallel.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of Mg-ATP. The reaction mixture was then incubated at 30°C for a specified period, allowing for the phosphorylation of the substrate.

  • Termination and Detection: The reaction was terminated by spotting the mixture onto a phosphocellulose filter paper. The filter paper was then washed to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of incorporated radiolabeled phosphate was quantified using a scintillation counter. The percent inhibition was calculated by comparing the radioactivity of the compound-treated sample to the DMSO control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_mix Prepare Kinase Reaction Mixture incubate Incubate Compound with Reaction Mixture prep_mix->incubate prep_comp Prepare Test Compound (10 µM in DMSO) prep_comp->incubate initiate Initiate Reaction with Mg-ATP incubate->initiate incubate_30c Incubate at 30°C initiate->incubate_30c terminate Terminate Reaction (Spot on Filter Paper) incubate_30c->terminate wash Wash Filter Paper terminate->wash quantify Quantify Radioactivity (Scintillation Counter) wash->quantify calculate Calculate Percent Inhibition quantify->calculate

Experimental workflow for the in vitro kinase inhibition assay.

Signaling Pathway Context

The primary target of the evaluated analog, Aurora A kinase, is a key regulator of cell division. Its signaling pathway is a critical area of investigation for anti-cancer drug development. Understanding this pathway helps to contextualize the importance of selective inhibition.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry G1 G1 Phase M->G1 Mitotic Exit Cytokinesis Cytokinesis M->Cytokinesis Leads to S S Phase G1->S S->G2 AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CDK1 CDK1/Cyclin B PLK1->CDK1 CDK1->M Promotes

Simplified signaling pathway of Aurora A kinase in cell cycle regulation.

Concluding Remarks

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While the data presented here is for an analog, it underscores the importance of screening 8-fluoro-4-hydroxyquinoline-2-carboxylic acid based ligands against a diverse panel of kinases and other relevant off-targets. Such studies are essential to identify compounds with the desired selectivity profile, thereby increasing the probability of clinical success and minimizing the risk of adverse drug reactions. Researchers are encouraged to utilize similar systematic approaches to guide the optimization of their lead compounds.

References

A Comparative Guide to the Degradation Efficiency of PROTACs with Different VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most frequently utilized E3 ligases is the von Hippel-Lindau (VHL) complex. The choice of the VHL ligand can significantly impact the degradation efficiency of the resulting PROTAC.

This guide provides a comprehensive comparison of the degradation efficiency of PROTACs employing different VHL ligands. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes and workflows to aid in the selection of the optimal VHL ligand for your target of interest.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1][2] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Comparative Efficacy of VHL Ligands

The efficacy of a VHL-based PROTAC is determined by several factors, including its binding affinity to VHL, the stability of the ternary complex, and the efficiency of target ubiquitination.[5] The foundational VHL ligand, VH032, has been the basis for the development of numerous PROTACs.[5] Modifications to this scaffold have been explored to optimize physicochemical properties and degradation efficacy.[5]

Below is a summary of quantitative data comparing the degradation efficiency of PROTACs utilizing different VHL ligands against various protein targets. The key metrics used for comparison are:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

PROTACVHL LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 VH032BRD4HeLa~25>90[2]
Compound 139 Heterocyclic derivativeBRD4PC33.397[6]
Compound 139 Heterocyclic derivativeBRD4EOL-10.8796[6]
Compound 141 N-oxo-amide derivativeBRD4PC32.5894[6]
Compound 141 N-oxo-amide derivativeBRD4EOL-121667[6]
DT2216 Undisclosed VHL LigandBCL-XLMOLT-46390.8[7]
Degrader 68 Undisclosed VHL LigandEGFR L858RHCC-8275.0Not Reported[7]
Degrader 68 Undisclosed VHL LigandEGFR L858RH32553.3Not Reported[7]
NR-11c VHL Ligandp38αMultipleNanomolar rangeNot Reported[8]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Objective comparison of PROTAC efficacy requires standardized and detailed methodologies. Below are protocols for key experiments used in the characterization of VHL ligand-based PROTACs.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[2][4]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target protein and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting (Primary & Secondary Ab) SDS_PAGE->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry & Data Analysis (DC50, Dmax) Detection->Analysis End End: Results Analysis->End

Workflow for Western Blot analysis.
Protocol 2: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]

Materials:

  • Materials from Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) reagents (Protein A/G magnetic beads, IP lysis buffer)

  • Antibody against the target protein for IP

  • Antibody against ubiquitin

Methodology:

  • Cell Treatment: Treat cells with the PROTAC, with or without co-treatment with a proteasome inhibitor like MG132.

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein.

    • Add Protein A/G magnetic beads to pull down the antibody-antigen complex.

    • Wash the beads to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads.

    • Perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.

  • Data Analysis: An increase in high-molecular-weight ubiquitinated species of the target protein in the PROTAC-treated samples (especially with MG132 co-treatment) indicates successful target ubiquitination.[4]

Protocol 3: Ternary Complex Formation Assays

The formation and stability of the ternary complex are crucial for PROTAC efficacy.[1] Various biophysical assays can be used to quantify this interaction.

Fluorescence Polarization (FP) Competition Assay: This assay measures the binding affinity of the VHL ligand or the PROTAC to the VHL E3 ligase complex.[1]

Principle: A fluorescently labeled VHL ligand (probe) has low fluorescence polarization in solution. When bound to the larger VHL complex, its tumbling slows, and polarization increases. An unlabeled competitor (the PROTAC or VHL ligand being tested) will displace the probe, causing a decrease in polarization.[1]

Methodology:

  • Reagents: Purified VHL complex (VCB: VHL, Elongin C, Elongin B), fluorescently labeled VHL probe, assay buffer, and test compounds.

  • Procedure: In a microplate, mix the VCB complex and the fluorescent probe. Add serial dilutions of the test compound.

  • Measurement: Measure fluorescence polarization using a plate reader.

  • Data Analysis: Plot the decrease in polarization against the competitor concentration to determine the binding affinity (e.g., IC50 or Kd).

Assay_Workflow cluster_primary Primary Assays cluster_secondary Secondary Assays (Mechanism of Action) Degradation Assess Protein Degradation (Western Blot) Ternary_Complex Confirm Ternary Complex Formation (e.g., FP, Co-IP) Degradation->Ternary_Complex Viability Assess Cell Viability (e.g., MTT, CTG) Viability->Ternary_Complex Ubiquitination Verify Target Ubiquitination Ternary_Complex->Ubiquitination End End: Candidate Selection Ubiquitination->End Start Start: Synthesize PROTAC Start->Degradation Start->Viability

General PROTAC evaluation workflow.

Conclusion

The selection of an appropriate VHL ligand is a critical step in the design of effective PROTACs. While the foundational ligand VH032 and its derivatives have proven to be robust, the development of novel VHL ligands with improved properties continues to be an active area of research.[5][6] The comparative data, although context-dependent, demonstrates that subtle modifications to the VHL ligand can have a profound impact on the degradation efficiency of the resulting PROTAC.[5] By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of PROTACs with different VHL ligands, ultimately leading to the development of more potent and selective protein degraders.

References

The Critical Placement: How Isomerism Dictates the Biological Activity of Fluoro-Hydroxyquinoline-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The fluoroquinolone scaffold, characterized by a fused bicyclic aromatic system containing a nitrogen atom, a carboxylic acid, and a fluorine substituent, has been a cornerstone in the development of potent antibacterial agents for decades. However, the precise placement of the fluorine atom and the stereochemistry of chiral centers within the molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inactive compound. This guide provides an in-depth comparison of the isomeric effects of fluoro-hydroxyquinoline-carboxylic acids on their biological activity, supported by quantitative data and detailed experimental protocols. We will explore both positional isomerism, concerning the location of the fluorine substituent on the quinoline ring, and stereoisomerism, focusing on the differential activities of enantiomers.

Positional Isomerism: The Strategic Importance of Fluorine Placement

General Structure-Activity Relationships for Positional Isomers:

Position of SubstituentGeneral Effect on Antibacterial Activity
C6-Fluorine Generally considered optimal for broad-spectrum and potent antibacterial activity. It is believed to enhance DNA gyrase inhibition and cell penetration.
C5-Substitution Can influence activity, with some groups enhancing potency while others decrease it.
C7-Piperazine (or similar heterocycle) Crucial for antibacterial spectrum and potency. Modifications here significantly impact activity against both Gram-positive and Gram-negative bacteria.
C8-Substitution Can modulate activity and reduce phototoxicity. An additional fluorine at this position can sometimes increase activity but may also enhance toxicity.
N1-Substitution Essential for antibacterial activity. A cyclopropyl group at this position is often associated with enhanced potency.

Stereoisomerism: A Tale of Two Enantiomers - The Case of Ofloxacin

A striking example of the profound impact of isomerism on biological activity is found in the chiral fluoroquinolone ofloxacin. Ofloxacin is a racemic mixture, meaning it contains equal amounts of two enantiomers: the S-(-)-isomer and the R-(+)-isomer.

Extensive studies have revealed that the antibacterial activity of ofloxacin resides almost exclusively in the S-(-)-isomer, which is marketed as a separate, more potent drug: levofloxacin. The R-(+)-isomer is largely inactive.[1]

Comparative Antibacterial Activity of Ofloxacin Enantiomers

The differential activity of the ofloxacin enantiomers is a direct result of their interaction with the primary bacterial target: the DNA gyrase-DNA complex. The S-(-)-isomer (levofloxacin) binds to this complex with significantly higher affinity than the R-(+)-isomer.[1]

CompoundIsomerTargetIC50 (µg/mL)Relative Potency
OfloxacinRacemic (S/R)DNA Gyrase6.20 ± 0.171x
LevofloxacinS-(-)DNA Gyrase2.50 ± 0.14~2.5x
DR-3354R-(+)DNA Gyrase>100Inactive

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

This stereospecificity extends to their effects on eukaryotic topoisomerase II, which is relevant for potential anticancer applications. The S-isomer is consistently more potent in inhibiting the eukaryotic enzyme, highlighting the critical role of stereochemistry in drug-target interactions.[2][3]

Beyond Antibacterial Activity: Anticancer Potential

Certain fluoro-hydroxyquinoline-carboxylic acid derivatives have shown promise as anticancer agents through a different mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.

Compound ClassTargetMechanism of Action
Fluoro-hydroxyquinoline-carboxylic acids (e.g., Brequinar analogs)Dihydroorotate Dehydrogenase (DHODH)Inhibition of pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (fluoro-hydroxyquinoline-carboxylic acids)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial twofold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density using a microplate reader.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (Subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Test compounds

  • Reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a reaction tube, combine the DNA gyrase enzyme, relaxed plasmid DNA, and the test compound at various concentrations in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the inhibition of the enzymatic activity of DHODH.

Materials:

  • Purified human DHODH enzyme

  • Substrates: Dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)

  • Test compounds

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the DHODH enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation of Reaction: Start the reaction by adding the substrates (dihydroorotate and DCIP).

  • Spectrophotometric Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

antibacterial_mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone Complex Ternary Complex (FQ + DNA Gyrase + DNA) FQ->Complex Stabilizes DSB Double-Strand Breaks Complex->DSB Induces Replication DNA Replication Fork Replication->Complex Collision Death Cell Death DSB->Death Leads to

Caption: Mechanism of antibacterial action of fluoroquinolones.

experimental_workflow cluster_workflow General Workflow for Biological Activity Assessment Synthesis Compound Synthesis (Isomers) Screening Primary Screening (e.g., MIC Assay) Synthesis->Screening Hit Active Isomer(s) Identified Screening->Hit Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) Hit->Mechanism Toxicity Cytotoxicity Assays Hit->Toxicity Lead Lead Compound Mechanism->Lead Toxicity->Lead

Caption: Experimental workflow for evaluating isomeric effects.

Conclusion

The isomeric configuration of fluoro-hydroxyquinoline-carboxylic acids is a critical determinant of their biological activity. As demonstrated with the enantiomers of ofloxacin, subtle changes in stereochemistry can lead to dramatic differences in potency, primarily through altered interactions with the drug's molecular target. While the influence of positional isomerism is more broadly understood through established structure-activity relationships, the C6-fluoro substitution remains a key feature for potent antibacterial activity. For researchers in drug development, a thorough understanding and investigation of these isomeric effects are paramount for the rational design of more effective and selective therapeutic agents. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel fluoro-hydroxyquinoline-carboxylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is imperative to minimize risks and ensure compliance with regulatory standards.

Core Disposal Principles

The primary method for the disposal of this compound is through a licensed waste disposal company. The material may be incinerated under controlled conditions. Specifically, it can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal activities must be conducted in accordance with local, national, and European Union regulations, such as the Directive on waste 2008/98/EC.[1]

It is crucial to avoid mixing this compound with other waste materials.[1] Chemicals should remain in their original containers whenever possible.[1] If the original container is not viable, a suitable, clearly labeled, and closed container should be used for disposal.[1][2][3] Empty or uncleaned containers should be treated as if they still contain the product and disposed of accordingly.[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection.[1][2][3] All handling should occur in a well-ventilated area to avoid the inhalation of dust or fumes.[2][3][4]

Hazard Class GHS Pictograms Precautionary Statements
Acute toxicity - Oral (Category 4)DangerH302: Harmful if swallowed.[2][3]
Serious eye damage (Category 1)H318: Causes serious eye damage.[3]
Skin irritation (Category 2)WarningH315: Causes skin irritation.[2]
Serious eye irritation (Category 2)H319: Causes serious eye irritation.[2]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[2]

Accidental Spill and Release Measures

In the event of a spill, immediate action should be taken to contain and clean up the material without creating dust.[1][2] Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine.[2] The collected material should be placed in a suitable, sealed, and labeled container for disposal.[1][2][3] It is important to prevent the spilled material from entering drains or water courses.[2] Following clean-up, the area should be washed down with large amounts of water.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the material in its original container? A->B C Place in a suitable, closed, and labeled container B->C No D Do not mix with other waste B->D Yes C->D E Contact a licensed waste disposal company D->E F Arrange for chemical incineration (with afterburner and scrubber) E->F G Dispose of in accordance with local, national, and EU regulations F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[1][2]

  • Skin Irritation : Causes skin irritation.[2]

  • Respiratory Irritation : May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.[4]
Eyes/Face Safety goggles with side shields or a face shieldTo protect against splashes and dust.[1]
Body Laboratory coat or chemical-resistant gownA disposable, long-sleeved gown is preferred to prevent skin contact.[1]
Respiratory N95 dust mask or higherUse in a well-ventilated area. If dust or aerosols are generated, a respirator may be required.[5]
Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheets (SDS) of Analogous Compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Handle Solid Compound in a Fume Hood C->D E Avoid Inhalation of Dust and Contact with Skin/Eyes D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated PPE and Waste in a Sealed, Labeled Container G->H I Wash Hands Thoroughly H->I

Safe handling workflow for the specified chemical.

Operational and Disposal Plans

I. Pre-Operational Plan
  • Safety Information Review : Before handling, thoroughly review the Safety Data Sheets (SDSs) of analogous compounds such as 8-Fluoro-4-hydroxyquinoline and 8-Hydroxyquinoline-2-carboxylic acid.[1][3]

  • PPE Inspection : Ensure all necessary PPE is available and in good condition. This includes chemical-resistant gloves, safety goggles, a lab coat, and a dust mask.[5]

  • Ventilation Check : Confirm that the chemical fume hood is functioning correctly.[6]

  • Emergency Equipment : Locate the nearest eyewash station and safety shower and ensure they are accessible and operational.[3]

II. Chemical Handling Plan
  • Work Area : Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoiding Contamination : Use dedicated spatulas and weighing boats for handling the solid. Avoid creating dust.[7]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2][8]

III. Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

  • Spills : In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[2]

IV. Disposal Plan
  • Waste Collection : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][8]

  • Disposal Regulations : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2][3] Contact your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.